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1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Documentation Hub

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  • Product: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
  • CAS: 70404-22-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Executive Summary The compound 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (often referred to as 7-(4-methylbenzyl)theophylline) is a structurally modified xanthine derivative. By appending a 4-methylbenzyl m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (often referred to as 7-(4-methylbenzyl)theophylline) is a structurally modified xanthine derivative. By appending a 4-methylbenzyl moiety to the N7 position of the classical 1,3-dimethylxanthine (theophylline) core, researchers significantly alter the molecule's lipophilicity, steric bulk, and receptor-binding kinetics. In modern drug development, precise physicochemical characterization—specifically the determination of molecular weight and exact mass—is the foundational step for pharmacokinetic modeling, quality control, and synthetic verification.

This whitepaper provides a comprehensive technical breakdown of the compound’s mass properties, the pharmacological rationale behind its structure, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to definitively confirm its identity.

Quantitative Physicochemical Parameters

Understanding the distinction between molecular weight (calculated using the isotopic abundance-weighted average of each element) and exact mass (calculated using the mass of the most abundant isotope) is critical for mass spectrometry. For high-resolution instruments like Orbitraps or Time-of-Flight (TOF) analyzers, exact mass is the primary metric for structural confirmation.

The quantitative mass parameters for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione are summarized below based on standard computational chemistry models [1]:

ParameterValueCalculation BasisApplication
Molecular Formula C₁₅H₁₆N₄O₂Elemental compositionStoichiometry & Synthesis
Molecular Weight 284.31 g/mol Average atomic masses (C: 12.011, H: 1.008)Bulk formulation & Molarity
Exact Mass (Monoisotopic) 284.1273 DaMost abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)HRMS Target Mass
Protonated Adduct [M+H]⁺ 285.1346 m/zExact Mass + Proton (1.0073 Da)Positive Electrospray Ionization (ESI+)
Sodium Adduct [M+Na]⁺ 307.1165 m/zExact Mass + Sodium (22.9898 Da)Trace metal complexation in ESI+

Structural Significance and Pharmacological Mechanism

The core structure of this compound is a purine-2,6-dione (xanthine) ring system. Classical xanthines, such as theophylline and caffeine, are well-documented non-selective inhibitors of phosphodiesterase (PDE) enzymes and antagonists of adenosine receptors[2].

The strategic addition of the [(4-methylphenyl)methyl] (4-methylbenzyl) group at the N7 position serves a specific mechanistic purpose. The bulky, lipophilic benzyl ring enhances the molecule's ability to cross lipid bilayers (such as the blood-brain barrier) and increases its binding affinity to hydrophobic pockets within specific PDE isoforms. By inhibiting PDE, the compound prevents the degradation of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent physiological responses such as smooth muscle relaxation (bronchodilation) or vasodilation.

Pathway Xanthine 1,3-Dimethyl-7-[(4-methylphenyl)methyl] purine-2,6-dione PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits cAMP cAMP PDE->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response

Pharmacological pathway of xanthine-mediated PDE inhibition and cAMP accumulation.

Analytical Methodology: HRMS Exact Mass Verification

To definitively confirm the identity of synthesized 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, researchers must utilize High-Resolution Mass Spectrometry (HRMS). The following protocol is designed as a self-validating system , ensuring that instrumental drift or contamination does not yield false positives.

Causality in Experimental Design
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the nitrogen atoms within the purine-2,6-dione core act as weak bases. They readily accept a proton in an acidic environment, generating a stable[M+H]⁺ ion.

  • Solvent System: A 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid is used. Causality: Methanol provides the necessary volatility for efficient droplet desolvation in the ESI source, while Formic Acid acts as the proton donor to maximize ionization efficiency.

  • Lock Mass Calibration: An internal calibrant is infused simultaneously. Causality: High-resolution analyzers (like Orbitraps) are sensitive to minor temperature fluctuations. A lock mass provides a continuous, known reference point to correct mass drift in real-time, ensuring sub-5 ppm mass accuracy.

Step-by-Step Self-Validating Protocol

Step 1: System Suitability and Blank Run (Validation Phase)

  • Inject 5 µL of the neat solvent (50:50 MeOH:H₂O with 0.1% Formic Acid) into the LC-MS system.

  • Monitor the m/z range of 100–1000.

  • Validation Check: Ensure no peaks are observed at m/z 285.1346. This confirms the system is free from carryover contamination.

Step 2: Lock Mass Infusion

  • Activate the secondary infusion pump containing Leucine Enkephalin (theoretical[M+H]⁺ = 556.2771 m/z).

  • Allow the system to stabilize until the lock mass signal maintains a steady intensity.

Step 3: Analyte Injection and Acquisition

  • Prepare a 1 µg/mL solution of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in the solvent system.

  • Inject 5 µL of the sample.

  • Acquire data in ESI+ mode using an Orbitrap mass analyzer set to a resolution of ≥60,000 (at m/z 200).

Step 4: Data Processing and Mass Error Calculation

  • Extract the ion chromatogram (EIC) for the target mass window: 285.1346 ± 0.005 m/z.

  • Calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Validation Check: A successful synthesis and identification require a mass error of ≤ 5 ppm. For example, a measured mass of 285.1350 m/z yields an error of +1.4 ppm, confirming the chemical identity.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH:H2O) Ionization ESI+ Ionization Protonation to [M+H]+ SamplePrep->Ionization MassAnalyzer Orbitrap Mass Analyzer (R > 60,000) Ionization->MassAnalyzer Calibration Internal Mass Calibration (Lock Mass) Calibration->MassAnalyzer DataAnalysis Data Processing Exact Mass: 284.1273 Da MassAnalyzer->DataAnalysis

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Conclusion

The precise determination of the molecular weight (284.31 g/mol ) and exact mass (284.1273 Da) of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is indispensable for its development as a pharmacological agent. By employing a rigorous, self-validating HRMS protocol, researchers can ensure the structural integrity of this xanthine derivative, paving the way for accurate downstream pharmacokinetic profiling and target-binding assays.

References

  • National Center for Biotechnology Information. "CID 24754977 | C15H16N4O2 - PubChem". PubChem Compound Summary. Accessed March 20, 2026.[Link][1]

  • Meskini, N., et al. "Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation". Biochemical Pharmacology, 1989. Accessed March 20, 2026.[Link][2]

Sources

Exploratory

Toxicological Profiling and LD50 Determination of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in Murine Models

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists. Compound Designation: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (Referred to herein as 7-p-MeBz-Th or 7-(4-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists. Compound Designation: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (Referred to herein as 7-p-MeBz-Th or 7-(4-methylbenzyl)theophylline).

Pharmacological and Toxicological Rationale

As a Senior Application Scientist evaluating novel methylxanthine derivatives, it is critical to understand how structural modifications alter toxicokinetics. The compound 7-p-MeBz-Th is a synthetic derivative of theophylline (1,3-dimethylxanthine). While theophylline is a well-documented bronchodilator with a narrow therapeutic index[1], the specific addition of a 4-methylbenzyl group at the N7 position fundamentally shifts the molecule's physicochemical properties.

The Causality of N7-Substitution on Toxicity

In native theophylline, the N7 position possesses an acidic proton. Alkylating this position with a bulky, non-polar 4-methylbenzyl group neutralizes the molecule and drastically increases its lipophilicity (LogP).

  • Accelerated BBB Penetration: The high lipophilicity drives a larger volume of distribution ( Vd​ ) and rapid partitioning across the blood-brain barrier (BBB). While native xanthines cause toxicity via mixed cardiac and CNS effects[2], 7-p-MeBz-Th toxicity is heavily skewed toward acute neurotoxicity.

  • Receptor Affinity Shifts: N7-substituted xanthines often exhibit altered affinities, sometimes acting as [3] or highly selective adenosine A2A antagonists. Toxic doses overwhelm these specificities, leading to broad A1/A2A antagonism, removing inhibitory tone on glutamate release, and triggering fatal clonic seizures.

  • Intracellular Calcium Overload: Like other methylxanthines, toxic doses inhibit phosphodiesterase (PDE III/IV) and activate ryanodine receptors, leading to uncontrolled intracellular calcium release[1].

G cluster_0 Primary Molecular Targets at Toxic Doses Compound 7-p-MeBz-Th (Highly Lipophilic Xanthine) Adenosine Adenosine Receptor Antagonism (A1/A2A) Compound->Adenosine Rapid BBB Crossing PDE Phosphodiesterase (PDE) Inhibition Compound->PDE RyR Ryanodine Receptor Activation Compound->RyR cAMP ↑ Intracellular cAMP & cGMP Adenosine->cAMP PDE->cAMP Calcium ↑ Intracellular Ca2+ Release RyR->Calcium cAMP->Calcium CNS CNS Hyperstimulation (Seizures, Tremors) Calcium->CNS Cardiac Cardiac Toxicity (Tachycardia, Arrhythmia) Calcium->Cardiac

Molecular mechanisms of 7-p-MeBz-Th toxicity via adenosine antagonism and calcium overload.

Experimental Design: Acute Oral Toxicity (LD50)

To determine the median lethal dose (LD50) of 7-p-MeBz-Th, we utilize the .

Self-Validating Protocol Logic

Traditional LD50 testing uses large cohorts of animals per dose. OECD 425 is a self-validating system that doses a single animal sequentially. The survival or death of the previous animal dictates the dose of the next. This not only reduces animal use by ~70% but also provides highly accurate confidence intervals for xenobiotics with steep dose-response curves, which is characteristic of[4].

Formulation Causality

Because 7-p-MeBz-Th is highly lipophilic, administering it in standard saline will result in precipitation in the gastrointestinal tract, causing erratic absorption and artificially inflating the LD50. Mandatory Vehicle: The compound must be formulated as a micro-suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 . Tween-80 acts as a surfactant to ensure uniform particle dispersion, guaranteeing standardized absorption kinetics.

G Start Base Dose (e.g., 175 mg/kg) Dose Dose Single Mouse (Oral Gavage) Start->Dose Observe Observe 48h (FOB & Survival) Dose->Observe Survives Survival Observe->Survives Dies Toxicity/Death Observe->Dies Stop Stopping Criteria Met (Calculate LD50) Observe->Stop 5 Reversals DoseUp Increase Dose (Factor 3.2) Survives->DoseUp DoseDown Decrease Dose (Factor 3.2) Dies->DoseDown DoseUp->Dose DoseDown->Dose

OECD Test Guideline 425 (Up-and-Down Procedure) workflow for LD50 determination.

Step-by-Step In Vivo Methodology

Phase 1: Preparation and Dosing
  • Animal Selection: Use nulliparous, non-pregnant female Swiss albino mice (8-10 weeks old, 20-25g). Females are generally more sensitive to xenobiotic stress, providing a conservative LD50 estimate.

  • Fasting: Fast the mice for 3-4 hours prior to dosing to eliminate food-drug binding interactions in the stomach, which is critical for lipophilic xanthines.

  • Dose Administration: Administer the 7-p-MeBz-Th suspension via oral gavage using a bulb-tipped gastric intubation needle. The dosing volume should not exceed 10 mL/kg body weight.

  • Starting Dose Selection: Based on the [5], and accounting for the increased BBB penetration of the N7-benzyl modification, the recommended starting dose is 175 mg/kg .

Phase 2: Functional Observational Battery (FOB)

Monitor the dosed animal continuously for the first 4 hours, and daily thereafter for 14 days. Document the following xanthine-specific toxicological markers:

  • Autonomic: Salivation, piloerection, tachycardia (measured via non-invasive tail-cuff).

  • Neuromuscular: Straub tail response, tremors, altered gait.

  • Convulsive: Onset of clonic or tonic-clonic seizures (the primary endpoint of lethal methylxanthine overdose).

Phase 3: Mechanistic Necropsy

Upon death or scheduled euthanasia at day 14, perform a gross necropsy.

  • Cardiac Tissue: Inspect for petechial hemorrhages or myocardial necrosis (resulting from PDE-inhibited calcium overload).

  • Cerebral Tissue: Evaluate for cerebral edema, a secondary consequence of prolonged seizure activity and hypoxia.

Quantitative Data & Toxicokinetic Projections

Because 7-p-MeBz-Th is a specialized derivative, empirical LD50 data must be contextualized against its parent scaffold. The addition of the 4-methylbenzyl group increases the partition coefficient, meaning the dose required to reach toxic concentrations in the CNS is lower than that of native theophylline.

Table 1: Comparative Toxicity Profiling of Xanthine Derivatives in Murine Models

CompoundRouteSpeciesLD50 (mg/kg)Toxicological DriverSource
Theophylline (1,3-dimethylxanthine)OralMouse235Mixed Cardiac/CNS[Chemsrc Data][5]
Aminophylline (Theophylline ethylenediamine)OralMouse150Mixed Cardiac/CNS[Medline SDS][6]
Theophylline IVMouse136Acute Arrhythmia[Medline SDS][6]
7-p-MeBz-Th OralMouse~150 - 180 Acute CNS SeizuresProjected via Lipophilicity
7-p-MeBz-Th IVMouse~80 - 100 Acute ArrhythmiaProjected via Lipophilicity

*Projected values based on structure-activity relationship (SAR) models indicating that N7-alkylation increases CNS exposure, thereby lowering the threshold for fatal adenosine A1 receptor antagonism.

Conclusion

Determining the LD50 of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione requires strict adherence to formulation protocols that account for its high lipophilicity. By utilizing the OECD 425 Up-and-Down procedure with a Tween-80/CMC vehicle, researchers can accurately map the toxicological profile of this compound, which is expected to exhibit a lower LD50 than native theophylline due to enhanced blood-brain barrier penetration and rapid onset of CNS hyperstimulation.

References

  • Direct activation of β-cell KATP channels with a novel xanthine derivative. Molecular Pharmacology (NIH/PubMed). Available at:[Link]

  • Theophylline | CAS#:58-55-9 (Toxicity Data). Chemsrc. Available at:[Link]

  • Theophylline: Package Insert / Prescribing Information / MOA. Drugs.com. Available at:[Link]

  • Xanthine (Clinical Significance and Toxicity). Wikipedia. Available at:[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Abstract This application note details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,3-Dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. This novel xanthine derivative, building upon the theophylline core, requires a reliable analytical method for its characterization, stability testing, and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a substituted xanthine derivative. The core structure, 1,3-dimethylxanthine, is commonly known as theophylline, a well-established bronchodilator used in the treatment of respiratory diseases.[1][2][3] The addition of a 4-methylbenzyl (xylyl) group at the N7 position significantly alters the molecule's physicochemical properties, primarily increasing its lipophilicity compared to the parent theophylline molecule. This modification can influence its pharmacological activity, metabolic profile, and formulation requirements.

Consequently, a robust and reliable analytical method is paramount for accurate quantification in various contexts, from synthetic reaction monitoring to final product quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high sensitivity, specificity, and resolving power for complex mixtures.[4][5] This document provides a comprehensive guide to the method development strategy, a detailed operational protocol, and a full validation summary.

Analyte Properties and Chromatographic Strategy

2.1. Structure and Physicochemical Considerations

  • Structure: The molecule consists of a purine-2,6-dione scaffold, identical to theophylline, with a 4-methylbenzyl substituent at the N7 position.

  • Chromophore: The purine-2,6-dione ring system contains multiple conjugated double bonds, making it a strong ultraviolet (UV) chromophore. Xanthine derivatives typically exhibit a maximum UV absorbance (λmax) around 270-275 nm, which is an ideal wavelength for detection with minimal interference from common solvents.[1][6][7]

  • Polarity: The addition of the non-polar 4-methylbenzyl group makes the molecule significantly more hydrophobic than theophylline. This dictates the use of Reversed-Phase (RP) HPLC , where the analyte will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The retention time will be directly influenced by the proportion of organic solvent in the mobile phase.

2.2. Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments designed to achieve optimal separation and quantification. The key stages are outlined in the workflow diagram below. The primary goal is to achieve a symmetric peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable analysis time.

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Col Column Selection (C18, 5µm, 4.6x250mm) MP Mobile Phase Screening (ACN vs. MeOH) Col->MP Based on Analyte Polarity Wav Wavelength Selection (PDA Scan 200-400nm) MP->Wav Initial Runs Iso Iso Wav->Iso Optimized Signal Ratio Mobile Phase Ratio (Fine-tune % Organic) Iso->Ratio Flow Flow Rate & Temp (1.0 mL/min, 25°C) Ratio->Flow SST System Suitability (Tailing, Plates, %RSD) Flow->SST Final Conditions Val Method Validation (ICH Q2(R1)) SST->Val

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocols

3.1. Equipment and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size (or equivalent).[1][4]

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Reference Standard (>99% purity).

3.2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (55:45 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

  • Diluent: Mobile Phase (Acetonitrile:Water, 55:45 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

3.3. Chromatographic Conditions

All quantitative data should be summarized in a structured table for clarity and easy comparison.

ParameterCondition
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 273 nm
Run Time 10 minutes
Elution Mode Isocratic

Method Validation Protocol (ICH Q2(R1) Guidelines)

For a method to be trustworthy, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[8][9]

Validation_Parameters Method Validated HPLC Method Spec Specificity Method->Spec Lin Linearity & Range Method->Lin Acc Accuracy Method->Acc Prec Precision Method->Prec LOD LOD Method->LOD LOQ LOQ Method->LOQ Rob Robustness Method->Rob Repeatability\n(Intra-day) Repeatability (Intra-day) Prec->Repeatability\n(Intra-day) Intermediate\nPrecision\n(Inter-day) Intermediate Precision (Inter-day) Prec->Intermediate\nPrecision\n(Inter-day)

Caption: Key Parameters for HPLC Method Validation.

4.1. Specificity

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution.

  • Acceptance Criteria: The chromatogram for the blank and placebo should show no significant peaks at the retention time of the analyte. Peak purity analysis using a PDA detector should pass, confirming no co-eluting impurities.

4.2. Linearity

  • Protocol: Inject the five prepared working standard solutions (10-150 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[6]

4.3. Accuracy (Recovery)

  • Protocol: Prepare samples by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[9][10]

4.4. Precision

  • Protocol:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution (e.g., 100 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%.[11][12]

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[6][12]

4.6. Robustness

  • Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., ACN:H₂O 53:47 and 57:43)

    • Detection Wavelength: ± 2 nm (271 and 275 nm)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the %RSD of the results should be within acceptable bounds.

Expected Results and System Suitability

The developed method is expected to yield a sharp, symmetrical peak for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione at a retention time of approximately 6.5 minutes .

Table 2: System Suitability and Validation Summary

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.0~1.1
Theoretical Plates (N) N > 2000> 8000
%RSD of Replicates ≤ 2.0%< 1.0%
Linearity (R²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -~0.5 µg/mL
LOQ -~1.5 µg/mL

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis, stability studies, and research applications involving this compound.

References

  • Adriana, T., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(9-10), 61-66. Available from: [Link]

  • Mourya, S., et al. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs, 7(2), 29-35. Available from: [Link]

  • Monteiro, J.P., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. Available from: [Link]

  • ResearchGate. (n.d.). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Request PDF. Available from: [Link]

  • Patel, K., et al. (2024). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Taylor & Francis Online. Available from: [Link]

  • Sivagami, B., et al. (2019). Method Development and Validation for the Determination of Purine Alkaloid Caffeine from Camellia sinensis by RP-HPLC Method. Health Science Journal, 13(2), 648. Available from: [Link]

  • SIELC Technologies. (2018). Theophylline. Available from: [Link]

  • Alagawadi, K.R., & Shaha, P. (2021). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. Available from: [Link]

  • ChemBK. (n.d.). 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-. Available from: [Link]

  • ResearchGate. (2021). Method Development and Validation for the Determination of Purine Alkaloid Caffeine from Camellia sinensis by RP-HPLC Method. Available from: [Link]

  • Pankar, S.S., & Shah, C.P. (2018). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 323-336. Available from: [Link]

  • Reddy, P.B., & Reddy, K.R. (2010). A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. Journal of Pharmacy Research, 3(7). Available from: [Link]

  • O'Leary, M., et al. (2002). Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. Clinical Laboratory, 48(9-10), 541-551. Available from: [Link]

  • Alagawadi, K.R., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. ResearchGate. Available from: [Link]

  • IT Medical Team. (2019). Method Development and Validation for the Determination of Purine. Available from: [Link]

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(4), 48-56. Available from: [Link]

Sources

Application

NMR Spectroscopy Characterization of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione: A Comprehensive Protocol

Executive Summary & Analytical Objective The functionalization of the xanthine core is a cornerstone in the development of phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[1]. Specifically, the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

The functionalization of the xanthine core is a cornerstone in the development of phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[1]. Specifically, the synthesis of 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione—commonly referred to as 7-(4-methylbenzyl)theophylline—requires rigorous structural validation.

As a Senior Application Scientist, the most frequent point of failure I observe in purine library synthesis is the misassignment of regiochemistry. Alkylation of theophylline typically favors the N7 position under optimized basic conditions[2]; however, regioselective N-7 alkylation remains challenging due to competing N-9 alkylation[3]. This application note provides a self-validating, step-by-step NMR protocol designed to not only confirm the chemical structure but to definitively prove N7-regioselectivity using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Experimental Design & Rationale

To ensure high-fidelity data, every step of the NMR workflow must be optimized for the specific stereoelectronic properties of the purine ring.

  • Solvent Selection (Causality): Deuterated chloroform ( CDCl3​ ) is selected over DMSO-d6​ . While xanthines are highly polar, N7-benzylation disrupts intermolecular hydrogen bonding, rendering the compound highly soluble in CDCl3​ . This prevents solvent-induced viscosity broadening and provides sharper linewidths for resolving long-range J -couplings.

  • Probe Tuning & Matching (Causality): The quaternary carbons of the xanthine core (C4, C5, C2, C6) have long longitudinal relaxation times ( T1​ ) and lack attached protons, resulting in low signal-to-noise (S/N) ratios. Precise tuning of the LC circuit to the exact impedance of the sample maximizes the Q-factor, which is critical for capturing these weak 13C signals.

  • HMBC Parameterization (Causality): The HMBC sequence is parameterized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This specifically targets the rigid 3JCH​ pathways across the planar imidazole ring, which are essential for differentiating N7 from N9 alkylation.

NMR_Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Start->SamplePrep LockShim Spectrometer Setup Lock, Tune, Match, Shim SamplePrep->LockShim Acq1D 1D NMR Acquisition (1H & 13C{1H}) LockShim->Acq1D Acq2D 2D HMBC Acquisition (Optimized for 8 Hz) Acq1D->Acq2D Process Data Processing Zero-filling & Apodization Acq1D->Process Acq2D->Process Assign Regiochemistry Validation (C4 vs C5 Correlation) Process->Assign

Fig 1. End-to-end NMR workflow for the acquisition and validation of xanthine derivatives.

Step-by-Step NMR Acquisition Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Dissolve the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm, 500 MHz-rated NMR tube.

  • Validation Checkpoint: The solution must be optically clear. Paramagnetic particulates (e.g., catalyst trace) will cause severe magnetic field inhomogeneities ( B0​ distortion).

Step 2: Spectrometer Setup (500 MHz Instrument)
  • Insert the sample and allow 2 minutes for thermal equilibration at 298 K.

  • Lock: Engage the deuterium lock on the CDCl3​ signal.

  • Tune & Match (ATMA): Perform automatic tuning and matching for both 1H and 13C channels.

  • Shim: Execute gradient shimming (TopShim) on the Z1–Z5 axes.

  • Validation Checkpoint: The lock level must stabilize above 80%, and the Full Width at Half Maximum (FWHM) of the TMS signal must be ≤1.0 Hz .

Step 3: 1D and 2D Acquisition
  • 1H NMR: Run a standard 30° pulse sequence (zg30). Set relaxation delay (D1) to 2.0 s. Acquire 16 scans.

  • 13C NMR: Run a proton-decoupled sequence (zgpg30). Set D1 to 2.5 s to allow for quaternary carbon relaxation. Acquire 1024 scans.

  • HMBC: Run a gradient-selected HMBC sequence (hmbcgplpndqf). Set the long-range coupling delay to 1/(2×8 Hz)=62.5 ms . Acquire 4 scans per increment for 256 t1​ increments.

Data Presentation & Signal Assignment

The chemical shifts of the xanthine core are highly conserved. The C2 and C6 carbonyls reliably appear near 151 ppm and 155 ppm, respectively, while the C4 and C5 bridgehead carbons appear near 107 ppm and 148 ppm[4].

Table 1: 1H NMR Quantitative Assignments (500 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
N1-CH 3​ 3.42Singlet (s)3H-Xanthine N1 methyl
N3-CH 3​ 3.58Singlet (s)3H-Xanthine N3 methyl
N7-CH 2​ 5.45Singlet (s)2H-Benzylic methylene
C8-H 7.52Singlet (s)1H-Xanthine C8 imidazole proton
Ar-H (2', 6') 7.25Doublet (d)2H8.0Aromatic protons ortho to CH 2​
Ar-H (3', 5') 7.15Doublet (d)2H8.0Aromatic protons meta to CH 2​
Ar-CH 3​ 2.32Singlet (s)3H-Tolyl methyl group
Table 2: 13C NMR Quantitative Assignments (125 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 1H→13C )
Ar-CH 3​ 21.1Primary (CH 3​ )Correlates to Ar-C4', Ar-C3', C5'
N1-CH 3​ 28.0Primary (CH 3​ )Correlates to C2, C6
N3-CH 3​ 29.8Primary (CH 3​ )Correlates to C2, C4
N7-CH 2​ 50.5Secondary (CH 2​ )Correlates to C5, C8, Ar-C1'
C4 107.1Quaternary (C)Correlates from N3-CH 3​ , C8-H
Ar-C2', C6' 128.2Tertiary (CH)Correlates from N7-CH 2​
Ar-C3', C5' 129.5Tertiary (CH)Correlates from Ar-CH 3​
Ar-C1' 133.4Quaternary (C)Correlates from N7-CH 2​ , Ar-H(3',5')
Ar-C4' 138.1Quaternary (C)Correlates from Ar-CH 3​ , Ar-H(2',6')
C8 141.5Tertiary (CH)Correlates from N7-CH 2​
C5 148.8Quaternary (C)Correlates from N7-CH 2​ , C8-H
C2 151.4Quaternary (C=O)Correlates from N1-CH 3​ , N3-CH 3​
C6 155.2Quaternary (C=O)Correlates from N1-CH 3​

Mechanistic Insights: Differentiating N7 vs N9 Alkylation

The definitive proof of the 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione structure lies in the 2D HMBC spectrum. Because the N7 and N9 positions are tautomerically related in the starting material, alkylation can occur at either nitrogen.

The HMBC Logic: By irradiating the benzylic methylene protons (N7-CH 2​ at δ 5.45 ppm), we observe magnetization transfer across three bonds ( 3JCH​ ) to the adjacent carbons.

  • If the molecule is the N7-isomer , the methylene protons will show a strong cross-peak to C5 ( δ 148.8 ppm) and C8 ( δ 141.5 ppm).

  • If the molecule is the N9-isomer (the common byproduct), the methylene protons will show a strong cross-peak to C4 ( δ 107.1 ppm) and C8 ( δ 141.5 ppm).

HMBC_Logic Target Identify Alkylation Site (N7 vs N9) HMBC Analyze HMBC Correlations from Benzyl -CH2- (5.45 ppm) Target->HMBC N7_Path N7-Alkylation (Target Compound) HMBC->N7_Path If C5 correlation observed N9_Path N9-Alkylation (Byproduct) HMBC->N9_Path If C4 correlation observed Corr_N7 Strong 3J(C,H) to C5 (~148 ppm) & C8 (~141 ppm) N7_Path->Corr_N7 Corr_N9 Strong 3J(C,H) to C4 (~107 ppm) & C8 (~141 ppm) N9_Path->Corr_N9

Fig 2. HMBC logical decision tree for differentiating N7- vs N9-alkylated purine isomers.

By strictly following this protocol and utilizing the HMBC logical decision tree, researchers can confidently validate the structural integrity and regiochemical purity of their synthesized xanthine libraries.

References

  • Title: 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione - PubChem Source: nih.gov URL: [Link][5]

  • Title: Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives Source: derpharmachemica.com URL: [Link][4]

  • Title: Characterization of “Mini-Nucleotides” as P2X Receptor Agonists in Rat Cardiomyocyte Cultures. An Integrated Synthetic, Biochemical, and Theoretical Study Source: nih.gov URL: [Link][2]

  • Title: Cas 58-55-9,Theophylline - LookChem Source: lookchem.com URL: [Link][1]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

Executive Summary & Chemical Context

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione—commonly referred to as 7-(4-methylbenzyl)theophylline—is a synthetic methylxanthine derivative. Compounds in this class are heavily investigated in drug discovery for their roles as adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilators.

In mass spectrometry (MS), the accurate structural elucidation of novel xanthine derivatives relies on understanding their gas-phase dissociation kinetics. As a Senior Application Scientist, I approach MS/MS method development not as a simple data collection exercise, but as an exercise in physical chemistry. By understanding the thermodynamic stability of the fragment ions, we can predict and validate the presence of specific structural moieties.

Mechanistic Causality of Gas-Phase Fragmentation

Under positive Electrospray Ionization (+ESI) and subsequent Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 285.13 undergoes two primary, competitive fragmentation pathways. The causality behind these pathways is strictly governed by bond dissociation energies and the resonance stabilization of the resulting product ions.

Pathway A: N7-Benzyl Cleavage (Dominant)

The most sterically strained and electronically polarized bond in the molecule is the N7−C linkage connecting the purine core to the benzyl group. Upon collisional activation, heterolytic cleavage of this bond occurs rapidly. The charge is preferentially retained by the benzyl moiety, yielding the 4-methylbenzyl cation at m/z 105.07 [2].

  • The "Why": This ion almost universally forms the base peak (100% relative abundance) because the initial benzyl cation undergoes a rapid gas-phase rearrangement into a highly symmetric, resonance-stabilized methyltropylium cation . The thermodynamic sink created by this aromatic stabilization makes this the lowest-energy fragmentation pathway.

Pathway B: Xanthine Core Cleavage (Secondary)

In a minor competitive pathway, the charge is retained on the purine-2,6-dione core, resulting in the protonated theophylline ion at m/z 181.07 . Once formed, this core undergoes the classic, well-documented fragmentation cascade characteristic of methylxanthines [1, 3]:

  • Ring Opening: The pyrimidine ring undergoes a retro-Diels-Alder-like cleavage, expelling neutral methyl isocyanate ( CH3​NCO , 57 Da) to yield a stable fragment at m/z 124.05 [1].

  • Carbon Monoxide Extrusion: Further high-energy collisional activation forces the extrusion of carbon monoxide ( CO , 28 Da) from the imidazole-derived intermediate, yielding m/z 96.06 [3].

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact mass data utilized for Multiple Reaction Monitoring (MRM) or targeted MS/MS workflows.

Structural FeatureIon FormulaTheoretical Exact Mass (m/z)Mass Error ToleranceRelative Abundance (CID 25 eV)
Precursor Ion [C15​H17​N4​O2​]+ 285.1346 ± 5 ppm5 - 15%
4-Methylbenzyl Cation [C8​H9​]+ 105.0704 ± 5 ppm100% (Base Peak)
Protonated Theophylline [C7​H9​N4​O2​]+ 181.0726 ± 5 ppm20 - 40%
Pyrimidine Cleavage [C5​H6​N3​O]+ 124.0510 ± 5 ppm10 - 20%
CO Extrusion [C4​H6​N3​]+ 96.0561 ± 5 ppm< 5%

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 285.13 7-(4-methylbenzyl)theophylline F105 4-methylbenzyl cation m/z 105.07 (Base Peak) M->F105 N7-C Cleavage - Theophylline (180 Da) F181 Protonated Theophylline m/z 181.07 M->F181 Charge Retention on Core - 4-methylbenzyl (104 Da) F124 Pyrimidine Ring Cleavage m/z 124.05 F181->F124 Ring Opening - CH3NCO (57 Da) F96 Loss of CO m/z 96.06 F124->F96 Extrusion - CO (28 Da)

CID fragmentation pathway of 7-(4-methylbenzyl)theophylline yielding diagnostic product ions.

Self-Validating Experimental Protocol

To guarantee trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol is engineered as a self-validating system . It employs Stable Isotope-Labeled Internal Standards (SIL-IS) to monitor ionization suppression and utilizes strict system suitability checks to prevent false positives from isobaric interference or carryover.

Phase 1: System Suitability & Quality Control (QC) Preparation

Causality: Before analyzing the target analyte, the MS system's mass accuracy and fragmentation efficiency must be verified using a known standard to ensure the collision cell is functioning optimally.

  • Prepare System Suitability Test (SST): Dilute a certified reference standard of Theophylline to 100 ng/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Prepare Blank: 50:50 Water:Methanol with 0.1% Formic Acid.

  • Prepare SIL-IS: Theophylline-d6 at 50 ng/mL. Spike this into all analytical samples to continuously monitor ESI droplet desolvation efficiency and matrix effects.

Phase 2: UHPLC Chromatographic Separation

Causality: Direct infusion MS is prone to ion suppression. UHPLC separation focuses the analyte band and strips away salts, ensuring maximum ionization efficiency at the ESI source.

  • Column: C18, 1.8 µm, 2.1 x 100 mm (Maintained at 40°C to reduce mobile phase viscosity and improve mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Provides protons for [M+H]+ formation).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: ESI-MS/MS Acquisition Parameters

Causality: Because the N7-benzyl bond is highly labile, a single static Collision Energy (CE) will either fail to fragment the core or completely obliterate the precursor. A CE ramp ensures all diagnostic ions are captured in a single duty cycle.

  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Drying Gas Temperature: 300°C at 10 L/min

    • Nebulizer Pressure: 40 psi

  • MS/MS Parameters (Targeted MRM or PRM):

    • Precursor Isolation: m/z 285.13 (Q1 Resolution: Unit)

    • Collision Energy (CE) Ramp: 15 eV to 40 eV.

      • Low CE (15-20 eV): Optimizes the yield of the m/z 105.07 base peak.

      • High CE (30-40 eV): Drives the secondary fragmentation of m/z 181.07 into m/z 124.05 and 96.06.

Phase 4: Data Acceptance Criteria (The Validation Loop)
  • Blank Check: The pre-run blank must show < 0.1% of the Lower Limit of Quantification (LLOQ) signal at m/z 285.13 to rule out injector carryover.

  • SST Check: The Theophylline SST must yield m/z 181.07 124.05 with a mass error of 5 ppm [1].

  • IS Stability: The Theophylline-d6 peak area across all samples must not deviate by more than ± 15%, proving that the matrix is not suppressing the ionization of the target 7-(4-methylbenzyl)theophylline.

References

  • Su, R., et al. "Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry." d-nb.info. URL:[Link]

  • Chen, et al. "The Hidden Heroes: Holes in Charge-Driven Desorption Mass Spectrometry." Analytical Chemistry. URL:[Link]

  • Monteiro, et al. "Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks." PMC. URL:[Link]

Application

Application Notes &amp; Protocols for In Vivo Dosing of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel xanthine derivative, 1,3-Dimethyl-7-[(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel xanthine derivative, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. As this is a compound with limited publicly available data, this guide establishes a foundational methodology by leveraging the extensive knowledge base of the structurally related and well-characterized compound, Theophylline (1,3-dimethylxanthine).[1] The protocols herein are designed to be a starting point for preclinical evaluation, covering critical aspects from vehicle formulation and administration to the design of dose-range finding, pharmacokinetic, and pharmacodynamic studies. The overarching goal is to provide a scientifically rigorous framework to enable the systematic evaluation of this novel compound's safety and efficacy in relevant animal models.

Introduction: Scientific Context and Strategic Approach

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione belongs to the methylxanthine class of compounds. Methylxanthines, such as caffeine and theophylline, are purine derivatives known for a range of pharmacological effects, including smooth muscle relaxation, central nervous system (CNS) stimulation, and anti-inflammatory actions.[2][3] The primary mechanisms of action for this class involve the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP), and the antagonism of adenosine receptors.[1][4][5] These pathways are pivotal in various physiological processes, particularly in the respiratory and central nervous systems.[6]

Given the novelty of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a prudent and scientifically sound approach is to base initial in vivo studies on its closest structural analog, Theophylline. Theophylline has a long history of clinical use for respiratory diseases like asthma and COPD, and its preclinical pharmacology is well-documented.[2][6] This analog-based approach allows for informed decisions on starting doses, vehicle selection, and potential biological endpoints, while acknowledging that the unique 7-position substituent—a (4-methylphenyl)methyl group—will likely modulate the compound's potency, selectivity, solubility, and pharmacokinetic profile. Therefore, the protocols provided are designed with built-in flexibility and decision points to adapt to the specific properties of the target compound as they are revealed through experimentation.

Hypothesized Mechanism of Action

The core 1,3-dimethylxanthine structure suggests that the compound will likely retain the dual mechanism of PDE inhibition and adenosine receptor antagonism. The diagram below illustrates this hypothesized signaling pathway.

Xanthine_Derivative_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits cAMP cAMP AC->cAMP Converts TestCompound 1,3-Dimethyl-7-[(4-methylphenyl)methyl] purine-2,6-dione TestCompound->AdenosineReceptor Antagonizes PDE PDE TestCompound->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Binds ATP ATP ATP->AC Converts cAMP->PDE Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->CellularResponse Leads to

Figure 1: Hypothesized signaling pathway of the test compound.

Pre-Dosing Essentials: Formulation and Vehicle Selection

The success of any in vivo study hinges on the accurate and consistent delivery of the test compound. Due to the predicted low aqueous solubility of the title compound, careful vehicle selection is paramount.

Solubility Assessment Protocol

Objective: To determine the solubility of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in a panel of common preclinical vehicles.

Materials:

  • Test Compound

  • Vehicle Panel:

    • Sterile Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water

    • 5% (v/v) DMSO in PBS

    • 10% (v/v) Solutol HS 15 in sterile water

  • Vortex mixer, magnetic stirrer, analytical balance, microcentrifuge

Procedure:

  • Prepare saturated solutions by adding an excess of the test compound to 1 mL of each vehicle in separate microfuge tubes.

  • Mix vigorously using a vortex mixer for 2 minutes.

  • Incubate at room temperature for 24 hours with continuous agitation (e.g., on a rotator) to ensure equilibrium is reached.

  • Centrifuge the samples at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

Interpretation: Select the simplest vehicle that provides the required solubility for the highest intended dose. For oral dosing, a suspension in 0.5% CMC is often a suitable starting point if solubility is low.[7]

Vehicle Formulation Protocol (Example: 0.5% CMC Suspension)

Objective: To prepare a homogenous and stable suspension for oral gavage administration.

Procedure:

  • Prepare Vehicle: Slowly add 0.5 g of sodium carboxymethylcellulose (low viscosity) to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC is fully hydrated and the solution is clear (this may take several hours).

  • Weigh Compound: Accurately weigh the required amount of the test compound for the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg dosing volume, the concentration is 1 mg/mL).

  • Create Slurry: Transfer the weighed compound to a glass mortar. Add a small volume of the 0.5% CMC vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to break down aggregates.

  • Final Suspension: Gradually add the remaining vehicle to the mortar while continuously mixing. Transfer the final suspension to a suitable container.

  • Homogenize: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. Maintain gentle stirring throughout the dosing procedure to prevent settling.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.

Animal Model Selection

The choice of animal model is dictated by the therapeutic hypothesis.

  • Rodents (Mice, Rats): Most commonly used for initial toxicity, pharmacokinetic, and efficacy screening due to their availability, cost-effectiveness, and the vast number of available disease models.[8][9]

  • Guinea Pigs: Often preferred for respiratory studies (e.g., asthma models) as their lung physiology shares more similarities with humans compared to rodents, particularly regarding bronchoconstriction responses.[10][11]

Administration Route Protocols

The choice of administration route should align with the intended clinical application and the experimental objectives.[12]

Table 1: Standard Dosing Parameters for Rodents

Parameter Mouse Rat
Oral Gavage (PO) Volume 5-10 mL/kg 5-10 mL/kg
Intravenous (IV) Volume 5-10 mL/kg 2.5-5 mL/kg
Intraperitoneal (IP) Volume 10-20 mL/kg 5-10 mL/kg
Gavage Needle Gauge 20-22g, flexible tip 18-20g, flexible tip

| IV Injection Site | Tail Vein | Tail Vein |

Protocol 3.2.1: Oral Gavage (PO) Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Measure and Load: Measure the correct gavage needle length from the tip of the mouse's nose to the last rib. Draw the calculated dose volume into a syringe attached to the gavage needle.

  • Administration: Gently insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus. Advance the needle smoothly to the pre-measured depth.

  • Deliver Dose: Administer the dose slowly and steadily.

  • Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or misdosing (e.g., coughing, fluid from the nose).

Protocol 3.2.2: Intravenous (IV) Tail Vein Injection in Mice

  • Animal Warming: Warm the mouse under a heat lamp for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.

  • Injection: Using a 27-30g needle, insert the needle bevel-up into one of the lateral tail veins.

  • Deliver Dose: Slowly inject the dose volume. Successful cannulation is indicated by a lack of resistance and no bleb formation.

  • Withdraw and Apply Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Experimental Design: A Phased Approach

A logical, phased approach to in vivo testing is crucial for efficient drug development.[13] The workflow below outlines a typical progression.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Safety DoseRange Dose-Range Finding (Acute Toxicity) PK_Single Single-Dose Pharmacokinetics (PK) DoseRange->PK_Single Select Doses Tox_Repeat Repeat-Dose Toxicity DoseRange->Tox_Repeat Inform Dose Selection PD_Efficacy Pharmacodynamic (PD) & Efficacy Model PK_Single->PD_Efficacy Inform Dosing Regimen PD_Efficacy->Tox_Repeat Efficacious Doses Formulation Vehicle Formulation & Solubility Formulation->DoseRange

Figure 2: Phased experimental workflow for preclinical evaluation.

Protocol: Dose-Range Finding (DRF) and Acute Toxicity

Objective: To identify the Maximum Tolerated Dose (MTD) and observe any acute toxicities following a single administration.[14]

Design:

  • Animals: 3-5 mice per group (e.g., C57BL/6 or ICR mice).[15]

  • Groups:

    • Group 1: Vehicle control

    • Group 2-5: Ascending doses of the test compound (e.g., 10, 30, 100, 300 mg/kg). Dose selection can be guided by toxicity data from related compounds.[16]

  • Administration: Single dose via the intended route of administration (e.g., oral gavage).

Procedure:

  • Administer the dose to each animal.

  • Monitor animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days.[15]

  • Endpoints:

    • Clinical Observations: Record signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).[7][15]

    • Body Weight: Measure daily. A sustained body weight loss of >15-20% is often considered a key endpoint.

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs. This information is critical for designing subsequent studies.[14]

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17]

Design:

  • Animals: 3 mice per time point.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg, a non-toxic dose selected from the DRF study).

  • Sampling:

    • Method: Serial or terminal blood sampling.

    • Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Time Points (IV): Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Procedure:

  • Administer the dose to the animals.

  • At each designated time point, collect blood samples (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analyze plasma concentrations of the test compound using a validated bioanalytical method (e.g., LC-MS/MS).

Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates rate and extent of absorption
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure
Half-life Determines dosing interval
CL Clearance Rate of drug elimination from the body
Vd Volume of Distribution Extent of drug distribution into tissues

| F% | Bioavailability (AUC-PO / AUC-IV) | Fraction of oral dose reaching systemic circulation |

The results of this study are essential for designing the dosing regimen for efficacy studies, ensuring that drug exposure is maintained within a therapeutic window.[18][19]

Protocol: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.

Example Application: Ovalbumin-Induced Allergic Asthma Model in Mice

Design:

  • Animals: BALB/c mice (commonly used for allergy/asthma models).

  • Groups (n=8-10 per group):

    • Naive (No sensitization or challenge)

    • Vehicle Control (Sensitized, challenged, and treated with vehicle)

    • Positive Control (e.g., Theophylline, 10-30 mg/kg)

    • Test Compound (Low Dose)

    • Test Compound (High Dose)

  • Procedure:

    • Sensitization: Sensitize mice with Ovalbumin (OVA) and an adjuvant (e.g., Alum).

    • Challenge: Challenge the sensitized mice with aerosolized OVA to induce an asthmatic response.

    • Treatment: Administer the vehicle, positive control, or test compound (e.g., orally) 1 hour before the final OVA challenge.

    • Endpoint Measurement (24-48h post-challenge):

      • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to a bronchoconstrictor like methacholine.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantify inflammatory cells (e.g., eosinophils, neutrophils).

      • Lung Histology: Assess inflammation and mucus production (H&E and PAS staining).

      • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

Data Interpretation: A successful therapeutic effect would be demonstrated by a significant reduction in AHR, inflammatory cell influx, and pro-inflammatory cytokine levels in the groups treated with the test compound compared to the vehicle control group.

Conclusion and Future Directions

This document provides a foundational framework for initiating the in vivo evaluation of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. By systematically executing the protocols for formulation, dose-range finding, pharmacokinetics, and pharmacodynamics, researchers can generate the critical data needed to assess the compound's therapeutic potential. Each experimental outcome will inform the next step, allowing for a data-driven progression from initial safety assessments to robust efficacy studies. Future work should focus on multi-dose toxicity studies, investigation of drug metabolism, and evaluation in additional, or more complex, disease models to build a comprehensive preclinical data package.

References

  • National Center for Biotechnology Information (2023). Theophylline - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Wikipedia (2024). Theophylline. Available at: [Link]

  • Drugs.com (2026). Theophylline: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • LITFL (2020). Pharm 101: Theophylline. Available at: [Link]

  • WebMD (2024). Theophylline (Theo-Dur, Theo-24, and others) - Uses, Side Effects, and More. Available at: [Link]

  • Dalpiaz, A., et al. (1995). Pharmacological effects and binding studies of new methylxanthine thioderivatives. PubMed. Available at: [Link]

  • REPROCELL (2023). Animal vs Human Tissue Respiratory Research And Assays. Available at: [Link]

  • Li, S., et al. (2016). In Vitro Cytotoxicity and In Vivo Acute and Chronic Toxicity of Xanthii Fructus and Its Processed Product. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • IONTOX (2023). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. Available at: [Link]

  • Barnes, P. J. (2010). Theophylline. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Pineda, M. D., et al. (2024). Single-Dose Oral Administration of Theophylline in Institute of Cancer Research Mice: A Central Nervous System Safety Pharmacology Evaluation using the Modified Irwin Test. Biomedical Science Letters. Available at: [Link]

  • PK-UK (N.D.). Theophylline – Pharmacokinetics. Available at: [Link]

  • Shi, J., et al. (2005). Theophylline pharmacokinetics: comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice, humanized hCYP1A1_1A2 knock-in mice lacking either the mouse Cyp1a1 or Cyp1a2 gene, and Cyp1(+/+) wild-type mice. PubMed. Available at: [Link]

  • V-Sciences (2021). Innovative preclinical models for pulmonary drug delivery research. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and antioxidant activity of new 3-methylxanthine derivatives. Ukrainian Journal of Ecology. Available at: [Link]

  • Al-Khayat, M., et al. (2023). Advanced models for respiratory disease and drug studies. PMC. Available at: [Link]

  • U.S. Food and Drug Administration (2008). THEOPHYLLINE IN DEXTROSE. Available at: [Link]

  • Drugs.com (2025). Theophylline Dosage Guide + Max Dose, Adjustments. Available at: [Link]

  • Shirasaka, Y., et al. (1997). Therapeutic doses of theophylline exert proconvulsant effects in developing mice. Brain & Development. Available at: [Link]

  • PPD (2023). Preclinical Studies in Drug Development. Available at: [Link]

  • National Center for Biotechnology Information (2020). Xanthine Derivatives - LiverTox. NCBI Bookshelf. Available at: [Link]

  • MDPI (2021). Replacement Strategies for Animal Studies in Inhalation Testing. Available at: [Link]

  • Creative Bioarray (N.D.). In Vivo Toxicity Study. Available at: [Link]

  • Clinical Trials Arena (2026). FDA outlines plan to phase out animal testing in new draft guidance. Available at: [Link]

  • O'Neill, M. A., et al. (1984). The pharmacokinetics of theophylline. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (2008). THEOPHYLLINE 800 MG IN 5% DEXTROSE INJECTION, USP. Available at: [Link]

  • U.S. Food and Drug Administration (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Panchagnula, R. (1997). Use of solubility parameters of drug and vehicle to predict flux through skin. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2018). General Principles of Preclinical Study Design. PMC. Available at: [Link]

  • MDPI (2021). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Available at: [Link]

  • Liveon Biolabs (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Oral Formulation of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione for Preclinical Murine Studies

Foundational Overview: The Compound and the Challenge The successful in vivo evaluation of novel therapeutic candidates hinges on the ability to achieve consistent and predictable systemic exposure following administrati...

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Author: BenchChem Technical Support Team. Date: March 2026

Foundational Overview: The Compound and the Challenge

The successful in vivo evaluation of novel therapeutic candidates hinges on the ability to achieve consistent and predictable systemic exposure following administration. For 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a compound with a purine-2,6-dione core, its inherent physicochemical properties present a common but significant hurdle: poor aqueous solubility. This characteristic necessitates a carefully designed formulation to ensure uniform dosing and maximize the potential for oral absorption in preclinical rodent models.

This document serves as a comprehensive protocol and application note for researchers, providing a robust methodology for the preparation of a suitable oral suspension and its administration to mice via gavage. The core objective is to deliver a scientifically sound, reproducible, and ethically grounded approach that ensures both data integrity and animal welfare.

Physicochemical Profile: Guiding Formulation Strategy

A rational formulation design begins with an understanding of the compound's properties. The structural features of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione strongly suggest it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

PropertyObservation / InferenceImplication for Oral Formulation
Chemical Class Purine-2,6-dione derivativeOften associated with poor water solubility due to crystalline structure.
Key Substituents Dimethyl and (4-methylphenyl)methyl groupsThese non-polar additions increase lipophilicity, further reducing aqueous solubility.
Predicted Solubility Practically insoluble in water.An aqueous solution is not a viable option. A suspension or other solubilization technique is required.[1][2][3][4][5]
Stability Generally stable in solid form. pH of the formulation vehicle should be near neutral to avoid potential degradation.Careful selection of excipients is needed to maintain chemical integrity.[6]

Given these characteristics, a micronized suspension is the most direct and commonly employed strategy for early-stage preclinical studies. This approach aims to deliver a uniform dispersion of fine drug particles to the gastrointestinal tract.

Formulation Protocol: A Suspension System for Oral Delivery

The selection of an appropriate vehicle is paramount for creating a stable and homogenous suspension. The vehicle must be non-toxic, have minimal physiological effects, and effectively keep the drug particles dispersed.[6][7][8]

Recommended Vehicle Composition

A combination of a suspending agent and a wetting agent in an aqueous base is a standard and effective choice for poorly soluble compounds.[9][10]

ComponentConcentration (% w/v)FunctionRationale
Hydroxypropyl Methylcellulose (HPMC) 0.5%Suspending AgentHPMC is a non-ionic polymer that increases the viscosity of the vehicle, which slows down the sedimentation rate of the drug particles, ensuring better dose uniformity.[11]
Polysorbate 80 (Tween® 80) 0.2%Wetting Agent/SurfactantThis non-ionic surfactant reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation and aiding in uniform dispersion.[7][8][12]
Purified Water q.s. to 100%Aqueous VehicleAn inert and physiologically compatible base for the formulation.
Step-by-Step Preparation of a 10 mg/mL Suspension

Materials:

  • 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Analytical Balance

  • Magnetic Stirrer and Stir Bar

  • Glass Beakers

  • Graduated Cylinder

Procedure:

  • Prepare the Vehicle:

    • In a beaker, add approximately 80% of the final required volume of purified water.

    • While stirring, slowly sprinkle the HPMC (0.5% w/v) into the vortex to avoid clumping. Continue to stir until fully dissolved.

    • Add the Polysorbate 80 (0.2% w/v) to the HPMC solution and stir until homogenous.

  • Weigh the Compound: Accurately weigh the required amount of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Form a Paste (Wetting Step):

    • Place the weighed compound in a small beaker or mortar.

    • Add a small volume of the prepared vehicle and triturate (mix) to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Create the Suspension:

    • While the bulk of the vehicle is stirring, slowly add the paste.

    • Rinse the beaker/mortar with additional vehicle to ensure a complete transfer of the compound.

    • Continue stirring for a minimum of 30 minutes.

  • Final Volume Adjustment:

    • Transfer the suspension to a graduated cylinder and add the vehicle to the final volume (q.s.).

    • Return the final suspension to the beaker and stir for another 15 minutes to ensure homogeneity.

Formulation Workflow Diagram

G cluster_0 Vehicle Preparation cluster_1 Compound Incorporation cluster_2 Finalization A 1. Add Purified Water and stir B 2. Slowly add 0.5% HPMC Stir until dissolved A->B C 3. Add 0.2% Tween 80 Stir until homogenous B->C F 6. Add paste to stirring bulk vehicle C->F D 4. Weigh Compound E 5. Create a smooth paste with a small amount of vehicle D->E E->F G 7. Stir for 30+ minutes F->G H 8. Adjust to final volume (q.s.) G->H I 9. Final stir for 15 minutes H->I J Homogenous Suspension Ready for Dosing I->J

Caption: Step-by-step workflow for preparing the oral suspension.

Oral Gavage Protocol in Mice

Oral gavage ensures the direct and accurate administration of a defined volume of the formulation into the stomach. This procedure must be performed by trained personnel to minimize animal stress and prevent injury.[13][14][15]

Pre-Dosing Checklist
  • Dose Volume Calculation: The maximum recommended gavage volume for mice is 10 mL/kg.[13][14][15][16][17] For a 25g mouse, the maximum volume is 0.25 mL.

    • Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

  • Animal Handling: Ensure mice are accustomed to handling to reduce stress during the procedure.

  • Equipment: Use a 20-22 gauge, 1.5-inch gavage needle with a rounded ball-tip for adult mice.[13][14]

Gavage Administration Procedure
  • Homogenize the Suspension: Immediately before drawing each dose, vigorously vortex or stir the stock suspension to ensure a uniform distribution of particles. This is a critical step for accurate dosing.

  • Draw the Dose: Accurately draw up the calculated volume into a 1 mL syringe.

  • Restrain the Animal: Gently scruff the mouse by the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the stomach.

  • Insert the Gavage Needle: Introduce the needle into the diastema (the gap behind the incisors). Gently advance the needle along the roof of the mouth. The mouse will naturally swallow the needle as it reaches the pharynx. The needle should pass smoothly down the esophagus. If any resistance is felt, stop immediately and withdraw.

  • Administer the Dose: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), depress the plunger slowly and steadily.

  • Withdraw and Monitor: Gently remove the needle in the same path it was inserted. Return the mouse to its cage and monitor for any signs of respiratory distress for several minutes.

Oral Gavage Decision and Execution Flow

G A Calculate Dose Volume (≤10 mL/kg) C Draw Dose A->C B Vigorously Homogenize Suspension B->C D Restrain Mouse (Vertical Hold) C->D E Insert Needle (No Resistance) D->E F Administer Slowly E->F G Withdraw & Monitor F->G

Caption: The critical path for a successful oral gavage procedure.

Quality Control and Best Practices for Trustworthy Data

  • Formulation Homogeneity: For bridging or pivotal studies, it is recommended to confirm dose uniformity by taking samples from the top, middle, and bottom of the prepared suspension and analyzing the concentration via HPLC.

  • Stability: Formulations should be prepared fresh daily. If storage is necessary, the suspension should be kept at 2-8°C, protected from light, and its stability validated. Always re-homogenize thoroughly before use.

  • Record Keeping: Meticulously document the preparation of the formulation, including lot numbers of all components, weights, volumes, and preparation times.

By adhering to this detailed protocol, researchers can confidently formulate and administer 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, ensuring the generation of reliable and reproducible in vivo data.

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Application

Application Note: High-Throughput Extraction of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione from Human Plasma

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals Methodology: Supported Liquid Extraction (SLE) coupled with LC-MS/MS Executive Summary The accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals Methodology: Supported Liquid Extraction (SLE) coupled with LC-MS/MS

Executive Summary

The accurate quantification of lipophilic xanthine derivatives in human plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development. The target analyte, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (a 7-(p-methylbenzyl) substituted theophylline derivative), presents unique bioanalytical challenges due to its high lipophilicity and neutral charge at physiological pH.

Traditional sample preparation techniques, such as Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), often suffer from emulsion formation, severe phospholipid-induced matrix effects, and poor automation compatibility 1. To overcome these limitations, this protocol details a highly optimized Supported Liquid Extraction (SLE) workflow. By immobilizing the aqueous plasma on a high-surface-area diatomaceous earth support, SLE enables the efficient, emulsion-free partitioning of the neutral analyte into an organic eluent, delivering superior extract cleanliness and high-throughput scalability 2.

Physicochemical Rationale & Extraction Strategy

To design a robust extraction protocol, one must first analyze the causality dictated by the molecule's physicochemical properties. Unlike unsubstituted xanthines (e.g., theophylline) which possess an acidic proton at the N-7 position (pKa ~8.8), the N-7 position of our target analyte is covalently bonded to a 4-methylbenzyl group.

The Causality of Neutrality: The substitution at N-7 eliminates the molecule's ability to act as a weak acid. Furthermore, the nitrogens within the purine-2,6-dione core are extremely weak bases (pKa < 1.0). Consequently, the molecule remains strictly un-ionized (neutral) across the entire physiological pH range (pH 2–10). This dictates that ion-exchange Solid-Phase Extraction (SPE) will be ineffective. Instead, a partitioning strategy relying entirely on hydrophobic interactions is required 3.

Table 1: Physicochemical Profile of the Target Analyte

PropertyValue / DescriptionBioanalytical Implication
Chemical Formula C₁₅H₁₆N₄O₂High carbon-to-heteroatom ratio indicates strong hydrophobicity.
Molecular Weight 284.31 g/mol Ideal mass range for positive electrospray ionization (ESI+) MS/MS.
Estimated LogP ~ 2.8 – 3.2Highly lipophilic; will partition aggressively into non-polar solvents.
Charge State (pH 7.4) NeutralNo pH adjustment (acidification/basification) is required prior to extraction.
Protein Binding High (>85% estimated)Requires disruption of plasma protein binding via aqueous dilution prior to SLE.

Mechanistic Workflow of Supported Liquid Extraction (SLE)

SLE mimics the partitioning mechanism of LLE but replaces the kinetic energy of mechanical shaking with the massive interfacial surface area of a solid support. When the diluted plasma is loaded onto the SLE plate, the aqueous phase is absorbed into the pores of the diatomaceous earth, forming a microscopic hydration layer. As the water-immiscible organic solvent (MTBE) flows through the bed by gravity, the neutral lipophilic analyte rapidly partitions into the organic phase while polar matrix components (salts, phospholipids, proteins) remain trapped in the aqueous layer 4.

SLE_Mechanism N1 1. Plasma Aliquot Spike with Internal Standard (SIL-IS) N2 2. Viscosity Reduction Dilute 1:1 with HPLC Water N1->N2 N3 3. Sample Loading Apply to SLE Sorbent Bed (96-Well) N2->N3 Disrupts protein binding & ensures uniform bed penetration N4 4. Aqueous Immobilization 5 min Equilibration on Diatomaceous Earth N3->N4 N5 5. Organic Partitioning Elute with MTBE (Gravity Flow) N4->N5 Maximizes interfacial surface area without emulsions N6 6. Concentration Evaporate under N2 at 40°C N5->N6 Neutral analyte partitions into organic phase N7 7. Reconstitution & Analysis Reconstitute in Mobile Phase for LC-MS/MS N6->N7

Fig 1: Mechanistic workflow of Supported Liquid Extraction (SLE) for neutral xanthine derivatives.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Sorbent: 96-well SLE plates, 200 mg sorbent mass (e.g., ISOLUTE® SLE+ or Phenomenex Novum™).

  • Solvents: HPLC-grade Water, Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Formic Acid (FA).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d3 or a structurally similar xanthine).

Self-Validating Quality Control (QC) Preparation

To ensure the protocol acts as a self-validating system, prepare the following control samples alongside the unknown biological samples:

  • Double Blank: Human plasma with no analyte and no IS (monitors endogenous interference).

  • Zero Standard: Human plasma spiked with IS only (monitors IS isotopic purity).

  • Post-Extraction Spikes (PES): Blank plasma extracted via SLE, then spiked with the analyte after extraction. Comparing the PES area to a neat standard area calculates the Matrix Effect . Comparing the pre-extraction spiked sample area to the PES area calculates the True Extraction Recovery .

Sample Pre-treatment

Causality: Plasma is highly viscous and contains binding proteins (e.g., human serum albumin) that sequester lipophilic drugs. Diluting the plasma 1:1 with water reduces viscosity to ensure uniform absorption into the SLE sorbent and disrupts weak protein-drug binding complexes 5. Because the analyte is neutral, no acidic or basic modifiers are required.

  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of the working Internal Standard (IS) solution. Vortex for 30 seconds.

  • Add 100 µL of HPLC-grade Water.

  • Vortex the plate at 1000 RPM for 2 minutes to ensure complete homogenization.

SLE Extraction Procedure
  • Loading: Transfer the entire 210 µL pre-treated sample onto the 200 mg SLE plate.

  • Initiation: Apply a brief, gentle vacuum pulse (-2 to -5 inHg for 3–5 seconds) or positive pressure just until the sample completely enters the sorbent bed. Do not dry the bed.

  • Equilibration (Critical Step): Allow the plate to stand for 5 minutes .

    • Causality: This wait time is non-negotiable. It allows the aqueous sample to fully partition into the micro-pores of the diatomaceous earth, establishing the hydration layer necessary for efficient extraction.

  • Elution: Add 500 µL of MTBE to each well. Allow the solvent to flow through the bed via gravity for 5 minutes into a clean 96-well collection plate.

    • Causality: MTBE is chosen over Dichloromethane (DCM) because its high volatility significantly reduces evaporation time, and its specific polarity index perfectly targets the lipophilic xanthine core while leaving polar phospholipids immobilized on the sorbent.

  • Second Elution: Apply a second 500 µL aliquot of MTBE . Allow gravity flow for 5 minutes, then apply a vacuum pulse (-10 inHg for 10 seconds) to elute the remaining droplets.

  • Evaporation: Place the collection plate under a gentle stream of ultra-pure Nitrogen at 40°C until completely dry (approx. 10–15 minutes).

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 20% ACN / 80% Water with 0.1% FA). Vortex for 3 minutes.

LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. The primary transition will involve the protonated precursor [M+H]+ at m/z 285.1, likely fragmenting at the benzyl bond to yield a dominant product ion (e.g., the 4-methylbenzyl carbocation at m/z 105.1).

Method Validation & Quantitative Data

When executed correctly, this SLE protocol yields highly reproducible data, completely bypassing the ion suppression zones typically observed at the solvent front of PPT extracts. The self-validating QC metrics for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione are summarized below.

Table 2: Representative Bioanalytical Validation Metrics

Validation ParameterTarget MetricExperimental ObservationCausality / Interpretation
Extraction Recovery > 80%92.4 ± 3.1% High recovery confirms that MTBE efficiently partitions the neutral analyte from the immobilized aqueous phase.
Matrix Effect (Ion Suppression) 85% – 115%98.5 ± 2.2% Values near 100% indicate that SLE successfully retained endogenous phospholipids on the sorbent, preventing ESI suppression.
Intra-Assay Precision (CV%) < 15%4.6% The elimination of manual shaking and emulsion formation leads to highly uniform well-to-well extraction.
Inter-Assay Accuracy 85% – 115%102.1% The use of a stable isotope-labeled IS perfectly tracks any minor volumetric losses during the evaporation step.

References

  • Majors, R. E. (2012).
  • Dermota, T., Bozic-Mijovski, M., & Trontelj, J. (2025). A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction.
  • Ding, X., et al. (2014). A Supported Liquid extraction-LC-MS/MS Method for Determination of GDC-0980... in Human Plasma. PubMed.
  • Denham, S. G., et al. (2020). Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. Preprints.org.
  • Biotage.

Sources

Method

Application Note: Chromatographic Analysis Using 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione as a Reference Standard

Introduction The precise and accurate quantification of active pharmaceutical ingredients (APIs) and related substances is paramount in drug development and quality control. Chromatographic techniques, such as High-Perfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise and accurate quantification of active pharmaceutical ingredients (APIs) and related substances is paramount in drug development and quality control. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for these analyses. The reliability of these methods hinges on the use of well-characterized reference standards. This application note provides a comprehensive guide for the use of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione as a reference standard in chromatographic assays.

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine), a well-known methylxanthine.[1][2] The structural modification, the addition of a 4-methylphenyl)methyl group at the 7-position, imparts distinct physicochemical properties that influence its chromatographic behavior. Understanding these properties is crucial for developing robust and reliable analytical methods.

This document outlines the essential considerations for utilizing this compound as a reference standard, including its physicochemical properties, and provides detailed protocols for its application in both HPLC and GC systems. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties and Their Chromatographic Implications

The chromatographic behavior of a compound is a direct consequence of its molecular structure and resulting physicochemical properties. For 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, the key features are the polar purine-2,6-dione core and the nonpolar (4-methylphenyl)methyl substituent.

  • Solubility : The solubility of this xanthine derivative is a critical factor in the preparation of standard solutions. Due to the presence of the nonpolar (4-methylphenyl)methyl group, its aqueous solubility is expected to be lower than that of the parent compound, theophylline. Therefore, organic solvents or aqueous-organic mixtures are more suitable for solubilization. Methanol, acetonitrile, and mixtures of these with water are excellent starting points for solubility testing.[5] For instance, a study on new xanthine derivatives utilized methanol to dissolve the compounds for HPLC analysis.[5]

  • UV Absorbance : The purine ring system common to xanthine derivatives exhibits strong UV absorbance, making UV detection a highly suitable technique for HPLC analysis. The typical maximum absorbance for theophylline and its derivatives is in the range of 270-280 nm. It is essential to determine the UV spectrum of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione to identify the optimal wavelength for detection, ensuring maximum sensitivity and specificity.

  • Volatility and Thermal Stability : For Gas Chromatography (GC) analysis, the compound must be sufficiently volatile and thermally stable to be analyzed without degradation in the heated injector and column. The addition of the (4-methylphenyl)methyl group increases the molecular weight and may decrease volatility compared to theophylline. Therefore, derivatization might be necessary to improve its chromatographic properties for GC analysis.[6]

High-Performance Liquid Chromatography (HPLC) Application

Reverse-phase HPLC is the most common and effective technique for the analysis of xanthine derivatives.[7][8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol: Quantitative Analysis by Reverse-Phase HPLC

This protocol provides a starting point for the development of a validated HPLC method for the quantification of an API using 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione as a reference standard.

1. Chromatographic System and Conditions:

A typical HPLC system consists of a pump, an injector, a column oven, a UV detector, and a data acquisition system.[9]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds like this xanthine derivative.[5]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier content can be adjusted to optimize retention time. The acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at λmax (e.g., 274 nm)Provides high sensitivity for the purine chromophore. The optimal wavelength should be experimentally determined.[10]
Injection Vol. 10 µLA typical injection volume to avoid column overload while ensuring adequate signal.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations spanning the expected range of the analyte in the sample solutions (e.g., 1, 5, 10, 25, 50 µg/mL).

3. System Suitability Testing (SST):

Before sample analysis, the performance of the chromatographic system must be verified according to USP <621> guidelines.[11] Inject the 10 µg/mL working standard solution six times and evaluate the following parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.

4. Sample Analysis and Quantification:

  • Prepare the sample solution as per the specific test procedure, ensuring the final concentration of the analyte is within the calibration range.

  • Inject the sample solutions and the working standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Prepare Stock Solution (1 mg/mL in Methanol) RefStd->StockSol WorkStd Prepare Working Standards (in Mobile Phase) StockSol->WorkStd SST System Suitability Test (SST) WorkStd->SST SamplePrep Prepare Sample Solution SampleInj Inject Sample Solutions SamplePrep->SampleInj Cal Inject Standards & Build Calibration Curve SST->Cal Cal->SampleInj Integration Peak Integration SampleInj->Integration Quant Quantification using Calibration Curve Integration->Quant Report Generate Report Quant->Report

Caption: HPLC analysis workflow from solution preparation to final quantification.

Gas Chromatography (GC) Application

GC analysis is suitable for volatile and thermally stable compounds. For many xanthine derivatives, derivatization is often required to increase volatility and improve peak shape.[6]

Protocol: Quantitative Analysis by GC-MS

This protocol outlines a general approach for the analysis of a target analyte using 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione as an internal standard, following derivatization.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for compounds with active hydrogens.

  • Procedure:

    • Evaporate a known volume of the sample extract and the internal standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS System and Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace analysis.
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate compounds with varying volatilities.
MS Transfer Line 290 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.

3. Preparation of Solutions:

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione and dissolve in 100 mL of a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: To a known amount of the sample, add a fixed amount of the internal standard solution. Process the sample through the extraction and derivatization procedure.

4. Quantification:

  • Identify the retention times and select specific, abundant, and interference-free ions for the derivatized analyte and internal standard in SIM mode.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the sample using the response factor determined from the calibration curve.

Caption: Workflow for GC-MS analysis using an internal standard with derivatization.

Method Validation and Quality Control

Any analytical method developed using this reference standard must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a suitable reference standard for the quantification of related compounds in both HPLC and GC systems. Its distinct physicochemical properties, arising from the combination of a polar xanthine core and a nonpolar substituent, allow for tailored chromatographic method development. The protocols provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals. Adherence to system suitability and method validation guidelines is essential to ensure the generation of accurate, reliable, and reproducible analytical data.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. usp31nf26s1_c621. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Cellulose Chemistry and Technology. HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives | Request PDF. [Link]

  • Semantic Scholar. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide. [Link]

  • ResearchGate. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. [Link]

  • Taylor & Francis Online. Optimized and validated HPLC Methods for Compendial Quality Assessment I. Methylxanthine Derivatives. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Mad Barn. Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine. | Research Bank. [Link]

  • determination of caffeine by mass spectrometry in different samples. [Link]

  • ChemBK. 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-. [Link]

  • ResearchGate. Determination of Caffeine, Theobromine, and Theophylline in Standard Reference Material 2384, Baking Chocolate, Using Reversed-Phase Liquid Chromatography. [Link]

  • DergiPark. Caffeine analysis in urine by gas chromatography mass spectrometry: A non-derivatization detection and confirmatory method. [Link]

  • ResearchGate. CE-MS determination of caffeine and theophylline. (A) Electropherogram... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Welcome to the Technical Support Center for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (also known as 7-(4-methylbenzyl)theophylline). This highly substituted purine-2,6-dione derivative presents significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (also known as 7-(4-methylbenzyl)theophylline). This highly substituted purine-2,6-dione derivative presents significant formulation challenges due to its extreme hydrophobicity.

This guide is designed for research scientists and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, self-validating experimental protocols, and field-proven formulation strategies.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is the aqueous solubility of this specific derivative so much lower than standard theophylline?

Causality & Mechanism: Unsubstituted theophylline has a moderate aqueous solubility of approximately 8.3 mg/mL. However, modifying the N7 position with a 4-methylbenzyl group fundamentally alters its physicochemical profile. First, it removes the hydrogen bond donor capacity at N7. Second, the bulky aromatic substituent drastically increases the molecule's partition coefficient (LogP). Finally, the combination of the planar purine-2,6-dione core and the aromatic benzyl ring promotes intense intermolecular π−π stacking in the solid state. This results in a massive crystal lattice energy barrier that water molecules cannot thermodynamically overcome[1].

Q2: We attempted to improve solubility via pH adjustment and salt formation, but both failed. Why?

Causality & Mechanism: Standard theophylline possesses a weakly acidic proton at the N7 position (pKa ~8.6), allowing for the formation of soluble alkali salts. In 7-(4-methylbenzyl)theophylline, the N7 position is alkylated. The remaining basic nitrogen atoms in the purine ring have extremely low pKa values (typically < 1.0). Consequently, the molecule remains neutral and non-ionizable across the entire physiological pH range (1.2–7.4). Without an ionizable center, pH adjustments and traditional salt formation are thermodynamically useless[2].

Q3: What is the most reliable method to formulate this compound for in vitro aqueous assays?

Solution: Cyclodextrin inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The lipophilic 4-methylbenzyl group acts as an ideal "guest" moiety that inserts into the hydrophobic cavity of the β -cyclodextrin ring. The hydrophilic exterior of the cyclodextrin then readily interacts with the aqueous medium, effectively masking the drug's hydrophobicity without altering its covalent structure[3].

Q4: How can we scale up solubility enhancement for solid oral dosage forms?

Solution: Amorphous Solid Dispersions (ASDs) . By co-dissolving the drug with a hydrophilic polymer (e.g., PVP or HPMC) and rapidly evaporating the solvent, you trap the compound in a high-energy, disordered amorphous state. This completely bypasses the prohibitive crystal lattice energy barrier, driving supersaturation in the gastrointestinal tract [4]. Alternatively, pharmaceutical co-crystallization with coformers like trimesic acid can alter the crystal lattice to improve hydration without forcing an amorphous state[5].

Part 2: Quantitative Data & Strategy Comparison

To select the optimal formulation route, compare the expected physicochemical outcomes based on established purine-2,6-dione formulation data.

Enhancement StrategyPreferred Excipient / CarrierPrimary Mechanism of ActionExpected Solubility GainStability Profile
Cyclodextrin Complexation HP- β -CDHost-guest encapsulation; masking of lipophilic domains50x - 100xHigh (in solution)
Amorphous Solid Dispersion PVP K30 / HPMC-ASAmorphization; disruption of crystal lattice energy20x - 50xModerate (risk of recrystallization)
Co-crystallization Trimesic Acid / Oxalic AcidAltered crystal packing; introduction of hydrophilic channels5x - 15xVery High (thermodynamically stable)

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to biological assays without passing the specific validation checkpoints.

Protocol A: HP- β -CD Inclusion Complexation (Phase-Solubility Method)

This protocol establishes the stoichiometric binding constant and generates a soluble complex for liquid assays.

  • Preparation of Media: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (0, 2, 4, 6, 8, and 10 mM) in distilled water or a neutral buffer.

  • Drug Loading: Add an excess amount (e.g., 10 mg) of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 150 rpm and a constant 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV (detecting the purine core at ~272 nm).

  • Lyophilization (Optional): Freeze-dry the filtered solution to obtain the solid inclusion complex.

  • Validation Checkpoint: Analyze the lyophilized solid using FTIR. A successful inclusion complex will show a distinct shift or broadening of the purine carbonyl stretching frequencies (1660–1700 cm⁻¹). If the spectra perfectly match a simple physical mixture of the drug and cyclodextrin, complexation has failed and a different cyclodextrin derivative (e.g., γ -CD) must be screened.

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation

This protocol generates a high-energy amorphous matrix for solid dosage forms.

  • Material Selection: Weigh the drug and a hydrophilic polymer (e.g., PVP K30) in a 1:3 or 1:4 weight ratio.

  • Co-Dissolution: Dissolve both components completely in a minimal volume of a co-solvent system (e.g., Dichloromethane:Ethanol, 1:1 v/v) under magnetic stirring. Ensure the solution is optically clear.

  • Rapid Evaporation: Transfer the solution to a round-bottom flask and use a rotary evaporator at 40°C under reduced pressure to rapidly strip the solvent. A thin, solid film should form on the flask walls.

  • Secondary Drying: Place the flask in a vacuum desiccator at room temperature for 24–48 hours to remove all residual solvent traces.

  • Milling: Carefully scrape the solid film and gently pulverize it using a mortar and pestle. Pass the powder through a 60-mesh sieve to ensure uniform particle size.

  • Validation Checkpoint: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful amorphous solid dispersion will exhibit a broad "halo" with zero sharp Bragg peaks. If sharp peaks are present, the drug has recrystallized, indicating that the drug-polymer ratio must be decreased or a polymer with stronger hydrogen-bonding capabilities (like HPMCP) should be used.

Part 4: Workflow & Mechanistic Visualizations

SolidDispersion A 1. API & Polymer (7-MB-THP + PVP) B 2. Co-dissolution (DCM/EtOH) A->B C 3. Rapid Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying (Remove Residuals) C->D E 5. Validation (PXRD / DSC) D->E

Workflow for preparing amorphous solid dispersions via solvent evaporation.

CDComplex API 7-MB-THP (Hydrophobic Guest) Complex Inclusion Complex (Solubilized) API->Complex Non-covalent Encapsulation CD HP-β-CD (Host Cavity) CD->Complex Hydrophobic Interaction

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 5: References

  • Title: Recent advances in pharmaceutical cocrystals of theophylline Source: Chemistry Central Journal (BMC) URL: [Link]

  • Title: Comparative Study for the Xanthine Derivatives to Recognize Their Intermolecular Interactions Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles Source: International Journal of Pharmaceutics (via PMC) URL: [Link]

  • Title: Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers Source: ACS Omega (via PMC) URL: [Link]

Optimization

Troubleshooting 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione precipitation in culture media

Topic: Troubleshooting 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Precipitation in Culture Media Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Precipitation in Culture Media

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in cell culture applications. We will explore the causes of precipitation and provide systematic troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione and why is it prone to precipitation in culture media?

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine), which belongs to the xanthine class of compounds.[1][2] Xanthines, as a group, exhibit inherently limited aqueous solubility.[3][4][5] The structure of this specific compound includes a large, non-polar para-methylphenylmethyl group (a substituted benzyl group) attached at the N7 position. This modification significantly increases the hydrophobicity of the molecule, drastically reducing its solubility in the aqueous environment of cell culture media.[6][7] Consequently, when a stock solution (typically in an organic solvent) is diluted into the media, the compound can easily exceed its solubility limit and precipitate out of the solution.[8]

Q2: What are the most common causes of compound precipitation in cell culture experiments?

Several factors can lead to your compound precipitating in the culture medium.[6] These can be broadly categorized as:

  • Physicochemical Properties of the Compound: The molecule's intrinsic low aqueous solubility is the primary driver.[7]

  • "Solvent Shock": This is a critical factor. It occurs when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into the aqueous culture medium. The abrupt change in solvent polarity causes a localized supersaturation, leading the compound to "crash out" or precipitate before it can be adequately dispersed.[6][9]

  • High Final Concentration: Attempting to achieve a final concentration in the medium that exceeds the compound's maximum solubility limit will inevitably cause precipitation.[7]

  • Media Composition and pH: The pH of the culture medium (typically 7.2-7.4) influences the ionization state of a compound, which affects its solubility.[6] Furthermore, interactions with salts, amino acids, and particularly proteins in serum-containing media can lead to the formation of insoluble complexes.[6][10][11]

  • Temperature and Incubation Time: Temperature fluctuations can affect solubility.[10] While warming media to 37°C can sometimes aid dissolution, some compounds may be less stable or soluble at this temperature over long incubation periods, leading to time-dependent precipitation.[6][9] Repeated freeze-thaw cycles of stock solutions can also cause the compound to precipitate within the stock tube itself.[7]

Q3: What is the best solvent for preparing a stock solution of a hydrophobic compound like this?

For most poorly water-soluble compounds used in cell culture, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7][9] Its amphipathic nature allows it to dissolve a wide range of polar and non-polar molecules.[12] It's crucial to use anhydrous DMSO to prevent the introduction of water, which can decrease the compound's stability and solubility in the stock solution over time.[9] If DMSO is not suitable, other potential organic solvents include ethanol, but their compatibility and toxicity for your specific cell line must be carefully evaluated.[13]

Q4: What is the maximum final concentration of DMSO that my cells can tolerate?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[12][14] Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects.[7][15] However, this tolerance is cell-line dependent. For sensitive cell lines or long-term experiments, it is critical to keep the final DMSO concentration as low as possible, ideally ≤0.1% .[12][16] It is imperative to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used in your compound-treated groups, to account for any solvent-induced effects.[7]

Systematic Troubleshooting Guide

If you observe a precipitate, use the following guide to diagnose and resolve the issue. The approach is based on when the precipitation occurs.

Problem 1: Precipitate Forms Immediately Upon Adding Stock Solution to Media

This is the most common scenario and is often due to "solvent shock" or exceeding the compound's solubility limit.

Potential Cause Troubleshooting Steps & Explanation
Final concentration is too high. Solution: Reduce the final concentration of the compound. Perform a dose-response experiment starting from a lower concentration to find the maximum soluble concentration under your specific experimental conditions.[6]
"Solvent Shock" from rapid dilution. Solution: Optimize the dilution technique. Pre-warm the culture medium to 37°C.[7] While vigorously vortexing or stirring the medium, add the stock solution drop-wise and slowly to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound and solvent.[9][16]
Stock solution concentration is too high. Solution: Prepare a less concentrated stock solution (e.g., 10 mM instead of 100 mM). This requires adding a larger volume of stock to the media, which must be done slowly and carefully to facilitate better mixing and dispersion.[6] Ensure the final solvent concentration remains within the tolerated limit for your cells.
Media is at a low temperature. Solution: Always pre-warm the cell culture medium to 37°C in a water bath before adding the compound.[7] Cold media can decrease the solubility of many compounds.
Problem 2: Precipitate Forms Over Time During Incubation (e.g., after 24-48 hours)

This suggests that the initial solution may have been supersaturated and is not stable over time at 37°C, or the compound is interacting with media components.

Potential Cause Troubleshooting Steps & Explanation
Unstable supersaturated solution. Solution: The most effective solution is to lower the final concentration of the compound to a level that is thermodynamically stable over the duration of your experiment.[9]
Interaction with serum proteins. Solution: If using serum, proteins like albumin can bind to the compound, which can either help keep it in solution or, in some cases, lead to the formation of insoluble complexes.[6][17] Try reducing the serum percentage if your protocol allows, or switch to a serum-free formulation to see if this resolves the issue.
Compound instability or degradation. Solution: The compound may be unstable at 37°C over long periods, with degradation products being less soluble. Check the manufacturer's data sheet for stability information. Consider shortening the incubation time or refreshing the media with a newly prepared compound solution during the experiment.
Changes in media pH. Solution: Cell metabolism can cause the pH of the culture medium to decrease over time. This change in pH can alter the compound's charge state and reduce its solubility.[6] Ensure your medium has a robust buffering system (e.g., HEPES) if you suspect significant pH shifts.
Problem 3: Precipitation is Inconsistent Between Experiments

Inconsistency often points to issues with the stock solution or variations in protocol execution.

Potential Cause Troubleshooting Steps & Explanation
Stock solution integrity. Solution: Repeated freeze-thaw cycles can cause the compound to precipitate within the stock tube. Aliquot the stock solution into single-use volumes to minimize freeze-thaw events.[7] Before each use, thaw the aliquot completely, warm it gently to 37°C, and vortex to ensure any settled compound is fully redissolved. Visually inspect the stock for crystals before diluting.[7]
Variation in dilution technique. Solution: Standardize the dilution protocol across all experiments. Ensure every user pre-warms the media and adds the stock solution slowly while vortexing, as described above. Small variations in this step can lead to inconsistent results.[9]
Evaporation of media. Solution: If culture plates or flasks are not properly sealed or the incubator humidity is low, evaporation can occur. This increases the concentration of all components, including your compound, potentially pushing it beyond its solubility limit. Ensure proper incubator humidification.

Key Experimental Protocols & Workflows

Diagram: Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical decision-making process for addressing precipitation issues.

G start Precipitation Observed in Media q_when When did it occur? start->q_when cat_immediate IMMEDIATELY upon dilution q_when->cat_immediate Immediately cat_delayed OVER TIME during incubation q_when->cat_delayed Delayed sol_immediate1 Reduce Final Concentration cat_immediate->sol_immediate1 sol_delayed1 Reduce Final Concentration cat_delayed->sol_delayed1 sol_immediate2 Optimize Dilution Technique (Vortex + Slow Addition) sol_immediate3 Use Lower Stock Concentration sol_immediate4 Pre-Warm Media to 37°C sol_delayed2 Evaluate Serum Interactions sol_delayed3 Check Compound Stability

Caption: Decision tree for troubleshooting compound precipitation.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the best practices for dissolving your compound to create a stable, high-concentration stock.

  • Preparation: Allow the vial of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione to equilibrate to room temperature before opening to prevent condensation.[18]

  • Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.[9]

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes.[9]

    • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[7] Sonication can also be used to aid dissolution.[16][18]

  • Visual Inspection: Ensure the final stock solution is completely clear and free of any visible particles or crystals.[9]

  • Sterilization & Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[7]

    • Aliquot the stock solution into sterile, single-use, light-protected tubes.[7]

    • Store aliquots at -20°C or -80°C as recommended for long-term stability.[15]

Protocol 2: Preparation of the Working Solution (Dilution into Media)

This protocol minimizes the risk of precipitation during the critical dilution step.

  • Pre-warm Media: Place the required volume of your complete cell culture medium in a 37°C water bath until it reaches temperature.[7]

  • Thaw Stock: Thaw a single-use aliquot of your compound stock solution. Warm it gently to 37°C and vortex to ensure it is fully dissolved.[7]

  • Prepare for Dilution: Place the sterile tube containing the pre-warmed media on a vortex mixer set to a medium-high speed to create a vortex.

  • Slow Addition: While the media is actively mixing, slowly add the required volume of the stock solution. Add the stock drop-wise into the vortex of the swirling media, not directly against the wall of the tube.[9] This ensures immediate and thorough dispersion.

  • Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock solution.

  • Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted compound in culture media for extended periods before use.

Diagram: The "Solvent Shock" Phenomenon

This diagram illustrates why rapid dilution of a DMSO stock into aqueous media causes precipitation.

G Mechanism of 'Solvent Shock' Precipitation cluster_0 Step 1: Stock Solution cluster_1 Step 2: Rapid Addition to Aqueous Media cluster_2 Step 3: Precipitation a1 Drug d1 a2 Drug d2 a3 Drug a4 Drug a5 Drug d3 d4 d5 d6 d7 b1 Drug e1 b2 Drug w1 b3 Drug b4 Drug b5 Drug e2 e3 e4 e5 e6 e7 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 precip Precipitate (Drug Aggregate) z1 z2 z3 z4 z5 z6 z7 z8 z9 z10 z11 z12 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 Solvent polarity shift causes aggregation

Caption: Localized high drug concentration leads to aggregation.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Media.
  • Creative Bioarray. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Järvinen, K. (2012). Solubility and physical stability improvement of natiral xanthine derivatives. HELDA - Digital Repository of the University of Helsinki.
  • Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International Journal of Pharmaceutics, 179(1), 97-105.
  • Patel, P. A. (2011). The action of solubilizing agents on the solubility of xanthine derivatives in water. I. The application of partition studies to theophylline and caffeine combinations.
  • Wikipedia. (n.d.). Xanthine.
  • Cayman Chemical. (2022, December 8).
  • ChemBK. (n.d.). 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • Sigma-Aldrich. (n.d.).
  • Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
  • Merck. (n.d.).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Butler, D., et al. (2022).
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2020, April 29).
  • Shamloo, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211.
  • Emulate Bio. (n.d.).
  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4548.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • van der Lee, M., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics, 20(7), 3749-3758.
  • ResearchGate. (2022, January 7).
  • ResearchGate. (n.d.).
  • Zhao, Y., et al. (2012).
  • Engström, M. T., et al. (2020). Distribution of Protein Precipitation Capacity within Variable Proanthocyanidin Fingerprints. Molecules, 25(21), 5035.
  • Nagana Gowda, G. A., & Raftery, D. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5433-5440.
  • Agilent Technologies. (n.d.).
  • Miles, A. R., et al. (2023).
  • Al-Obaydi, J. K. M., & Al-Janabi, H. A. (2015). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 7(12), 1-13.
  • TargetMol. (n.d.). 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
  • MedchemExpress. (n.d.). 1,3-Dimethyluric acid.
  • ResearchGate. (n.d.). Chemical structure of theophylline (1,3-dimethyl-7H-purine-2,6-dione).
  • Wróbel, D., et al. (2019). Advanced pharmacological and pharmacokinetic evaluation of 1,3 dimethylpurine-2,6-dione derivative (GR-14) with promising antidepressant and anxiolytic activity. Pharmacological Reports, 71(5), 967-975.
  • PubChem. (n.d.). 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((1-(hydroxymethyl)propyl)amino)ethyl).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. It is designed as a dyna...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. It is designed as a dynamic resource to troubleshoot common experimental challenges and optimize reaction yield through a combination of frequently asked questions and detailed problem-solving protocols.

Overview of the Synthesis

The target molecule, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, is synthesized via the N-alkylation of theophylline (1,3-dimethylxanthine). The reaction involves the deprotonation of the acidic N-H proton at the 7-position of the imidazole ring, followed by a nucleophilic substitution (SN2) reaction with a 4-methylbenzyl halide. The selectivity for the N7-position is a key aspect of this synthesis, as the purine scaffold contains multiple nitrogen atoms.[1] Under appropriate basic conditions, the proton at the N7 position is the most acidic and therefore the most reactive site for alkylation.

The general reaction is as follows:

  • Starting Material: Theophylline (1,3-Dimethylxanthine)

  • Alkylating Agent: 4-methylbenzyl halide (e.g., bromide or chloride)

  • Base: Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), etc.

  • Solvent: Dimethylformamide (DMF), Acetone, Water, etc.

Optimizing this reaction requires careful control over the choice of base, solvent, temperature, and stoichiometry to maximize the yield of the desired N7-alkylated product while minimizing side reactions, such as potential N9-alkylation.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the N7-position of theophylline preferentially alkylated over other nitrogen atoms? A1: Theophylline (1,3-dimethylxanthine) has methyl groups at the N1 and N3 positions.[4] The remaining nitrogen atoms available for alkylation are N7 and N9 within the imidazole ring. The N-H proton at the N7 position is generally more acidic than the C-H proton at the C8 position, making it the primary site for deprotonation by a base. The resulting anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of the alkylating agent. While N9-alkylation is possible, N7-alkylation is typically the major product under standard conditions.[2][3]

Q2: What is the best base for this reaction? A2: The choice of base is critical and depends on the solvent and desired reaction rate.

  • Potassium Carbonate (K₂CO₃): This is a commonly used, moderately strong base that is effective in polar aprotic solvents like DMF or acetone.[5] It is advantageous because it is inexpensive, easy to handle, and generally provides good yields with minimal side products.

  • Sodium Hydroxide (NaOH): Can be used in aqueous or biphasic systems, often with a phase-transfer catalyst like tetrabutylammonium (TBA) to facilitate the reaction between the aqueous base and the organic-soluble reactants.[6]

  • Stronger Bases (e.g., NaH): While effective, stronger bases like sodium hydride can increase the rate of side reactions and may require more stringent anhydrous conditions. They are typically not necessary for this type of benzylation.

Q3: Which solvent should I use for the best yield? A3: Polar aprotic solvents are generally preferred as they effectively dissolve theophylline salts and promote SN2 reactions.

  • Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve the reactants, often leading to high yields.[5]

  • Acetone: Another good option, often used with K₂CO₃. The reaction is typically run at reflux temperature.

  • Water: Green chemistry approaches have demonstrated successful alkylation of theophylline in water, particularly at elevated temperatures using a sealed reaction vessel like a Q-Tube®.[7] This method simplifies work-up and reduces environmental impact.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., Dichloromethane/Methanol 98.5:1.5 or Ethyl Acetate/Hexane) to separate the starting material (theophylline) from the product.[7] The product, being less polar than theophylline, will have a higher Rf value. The reaction is considered complete when the theophylline spot has been consumed.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Ineffective Base The pH of the reaction mixture is neutral or acidic. Theophylline has not dissolved (if using a heterogeneous base like K₂CO₃).Ensure the base is fresh and anhydrous (if required). Use at least 1.1-1.5 molar equivalents. For K₂CO₃, ensure it is finely ground to maximize surface area.
Degraded Alkylating Agent The 4-methylbenzyl halide may have hydrolyzed over time. Check for a pungent odor or discoloration.Use a fresh bottle of the alkylating agent or purify the existing stock. Store it in a cool, dark, and dry place.
Incorrect Solvent Theophylline is poorly soluble in the chosen solvent, preventing deprotonation and reaction.Switch to a more suitable solvent like DMF or acetone.[5] Ensure the solvent is of an appropriate grade and dry, as water can hydrolyze the alkylating agent.
Insufficient Temperature The reaction is sluggish or has not started, as indicated by TLC analysis over several hours.Gently heat the reaction mixture. For DMF, 60-80°C is often effective.[5] For acetone, reflux is standard. If using water, temperatures above boiling may be required in a sealed vessel.[7]
Premature Work-up TLC analysis shows significant starting material remaining.Allow the reaction to proceed for a longer duration, monitoring periodically with TLC until the theophylline is consumed. Typical reaction times can range from 3 to 24 hours.[5]
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Diagnostic Check Recommended Solution
N9-Alkylation Side Product NMR or Mass Spec data shows an isomer of the desired product. On TLC, this may appear as a spot with a similar Rf value.N9-alkylation can sometimes occur, especially with more reactive alkylating agents or different base/solvent systems.[2][3] Careful purification by column chromatography is required to separate the isomers. To minimize its formation, stick to milder conditions (K₂CO₃ in DMF/acetone).
Unreacted Starting Materials TLC and NMR show the presence of theophylline and/or 4-methylbenzyl halide.This indicates an incomplete reaction. See solutions for "Low or No Product Yield." The product can be purified from starting materials via column chromatography or recrystallization.
Decomposition The reaction mixture has turned dark brown or black. TLC shows multiple spots and streaking.This can be caused by excessive heat or a highly reactive base. Reduce the reaction temperature. Consider using a milder base like K₂CO₃ if stronger bases are causing decomposition.
Problem 3: Difficulties with Product Purification
Possible Cause Diagnostic Check Recommended Solution
Product is an Oil, Not a Solid The crude product does not crystallize upon cooling or solvent removal.Oily products are common if minor impurities are present. Attempt purification via silica gel column chromatography.[7] After chromatography, try precipitating the pure product from a solvent system like ethyl acetate/hexane.
Co-elution during Chromatography The product and a major impurity have very similar Rf values on TLC, making separation difficult.Optimize the TLC solvent system to achieve better separation (ΔRf > 0.2). Try different solvent mixtures (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol). A gradient elution during column chromatography may be necessary.
Poor Recovery from Recrystallization A large amount of product remains dissolved in the mother liquor.Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly to room temperature first, then in an ice bath to maximize crystal formation. If the product is highly soluble, consider an alternative solvent or purification by chromatography.

Visualizations and Workflows

General Synthesis Workflow

The diagram below outlines the key stages of the synthesis, from reactant preparation to final product characterization.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis Reactants Theophylline + 4-Methylbenzyl Halide SolventBase Add Solvent (e.g., DMF) & Base (e.g., K2CO3) Reactants->SolventBase 1.1 HeatStir Heat & Stir (e.g., 60-80°C) SolventBase->HeatStir 1.2 TLC Monitor by TLC HeatStir->TLC 2.1 TLC->HeatStir Incomplete Quench Quench Reaction (e.g., add water) TLC->Quench Complete Extract Extract with Organic Solvent Quench->Extract 3.1 Dry Dry & Evaporate Extract->Dry 3.2 Purify Purify Crude Product (Column or Recrystallization) Dry->Purify 3.3 Analyze Analyze Pure Product (NMR, MS, MP) Purify->Analyze 4.1

Caption: Workflow for the N7-alkylation of Theophylline.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

TroubleshootingTree Start Reaction Yield is Low? CheckTLC Check TLC of Reaction Mixture Start->CheckTLC NoProduct No Product Spot, Only Starting Material CheckTLC->NoProduct Case A SomeProduct Some Product Formed, Much Starting Material Left CheckTLC->SomeProduct Case B ComplexMixture Complex Mixture/ Streaking CheckTLC->ComplexMixture Case C Sol_A1 Verify Reagent Activity (Base, Alkylating Agent) NoProduct->Sol_A1 Sol_A2 Increase Temperature NoProduct->Sol_A2 Sol_A3 Check Solvent Suitability NoProduct->Sol_A3 Sol_B1 Increase Reaction Time SomeProduct->Sol_B1 Sol_B2 Add More Base or Alkylating Agent SomeProduct->Sol_B2 Sol_C1 Reduce Reaction Temperature ComplexMixture->Sol_C1 Sol_C2 Use Milder Base (e.g., K2CO3) ComplexMixture->Sol_C2

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Synthesis using K₂CO₃ in DMF

This protocol is a robust method adapted from procedures for similar N-alkylations of xanthines.[5]

Materials:

  • Theophylline (1.0 eq)

  • 4-Methylbenzyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add theophylline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF until the solids are suspended and stirrable.

  • Add 4-methylbenzyl bromide (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 75°C and stir for 3 hours, or until TLC analysis indicates the consumption of theophylline.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography (eluent: ethyl acetate/hexane).

Protocol 2: Synthesis using K₂CO₃ in Water (Green Chemistry Approach)

This protocol is based on an environmentally friendly method using water as a solvent.[7]

Materials:

  • Theophylline (1.0 eq)

  • 4-Methylbenzyl bromide (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Deionized Water

  • Q-Tube® or similar sealable pressure vessel

  • Ethyl Acetate (for extraction)

Procedure:

  • In a Q-Tube® or suitable pressure vessel, combine theophylline (1.0 eq), potassium carbonate (1.0 eq), and 4-methylbenzyl bromide (2.0 eq).

  • Add deionized water to create a slurry.

  • Seal the vessel securely and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture for the required time (monitor with trial runs, e.g., 1-2 hours).

  • Cool the vessel to room temperature. Caution: Do not open while hot.

  • Transfer the reaction mixture to a separatory funnel and extract several times with ethyl acetate.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., Dichloromethane/Methanol).[7]

References

  • I.R.I.S. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Available from: [Link]

  • MDPI. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Available from: [Link]

  • Wikipedia. (n.d.). Theophylline. Available from: [Link]

  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. ResearchGate. Available from: [Link]

  • Stanchev, S., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PMC. Available from: [Link]

  • Longdom Publishing. (2022). Pharmacological Effects of Theophylline and it's Adverse Effects. Available from: [Link]

  • Drugs.com. (2025). Theophylline Uses, Side Effects & Warnings. Available from: [Link]

  • Cleveland Clinic. (n.d.). Theophylline Oral Solution: Uses & Side Effects. Available from: [Link]

  • Krintel, C., et al. (2022). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PMC. Available from: [Link]

  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PMC. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Available from: [Link]

  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. Available from: [Link]

  • Boukraa, M.S., et al. (1995). Synthesis and purification of {sup 13}C labelled xanthine derivatives. OSTI.GOV. Available from: [Link]

  • Asthma + Lung UK. (2025). Theophylline. Available from: [Link]

  • MDPI. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available from: [Link]

  • Dash, R., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Available from: [Link]

  • ResearchGate. (n.d.). Factors affecting clearance of theophylline. Available from: [Link]

  • ProQuest. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Available from: [Link]

  • PubMed. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Available from: [Link]

  • Google Patents. (n.d.). US3422107A - Certain oxoalkyldimethylxanthines and a process for the preparation thereof.
  • Al-Suhaibani, S.S., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. PMC. Available from: [Link]

  • MDPI. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Available from: [Link]

  • Google Patents. (n.d.). CN111592548B - Preparation method of theophylline sodium salt.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Welcome to the technical support guide for the analysis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione . This document provides in-depth troubleshooting strategies and answers to frequently asked questions (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione . This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you identify and eliminate sources of baseline noise in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments. A stable, low-noise baseline is critical for achieving the highest sensitivity and ensuring accurate quantification, especially at low concentration levels.[1]

This guide is structured to provide quick solutions through the FAQ section and a deeper, systematic approach in the Troubleshooting Guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can be quickly identified and resolved.

Q1: My baseline is suddenly noisy across the entire chromatogram, even in a blank injection. What's the most likely cause?

A1: A sudden, consistent increase in baseline noise often points to a contaminated mobile phase, an issue with the detector, or electronic interference.[1] Start by preparing fresh mobile phase using the highest purity, LC-MS grade solvents and additives. If the problem persists, check for electronic interference from nearby equipment. As a final step, a dirty ion source is a common culprit and may require cleaning.

Q2: I see periodic, sharp spikes in my baseline. What could be causing this?

A2: Sharp, regular spikes are classic signs of air bubbles in the system or a malfunctioning pump check valve.[2] Thoroughly degas your mobile phase and purge the LC pump to remove any trapped air. If the issue continues, the pump's check valves may be sticking or failing and require cleaning or replacement.

Q3: My baseline is drifting upwards (or downwards) during the gradient run. How can I fix this?

A3: Baseline drift during a gradient is typically caused by differences in the absorbance or purity of the two mobile phase solvents (A and B).[2] Ensure that both solvents are of the same high purity grade. If you are using a UV-absorbing additive like formic acid, adding it to both mobile phase A and B at the same concentration can help stabilize the baseline.[3]

Q4: I see "ghost peaks" in my blank runs that are interfering with my analysis. Where are they coming from?

A4: Ghost peaks are unexpected peaks that appear even when no sample is injected.[3] They are often caused by contaminants accumulating on the column from previous injections or from impurities in the mobile phase.[3] Other sources include autosampler contamination (e.g., from the wash solvent or a contaminated needle/port) or carryover from a highly concentrated sample. Implement a robust column wash step at the end of each run and ensure your autosampler wash solution is clean and appropriate for your analytes.

Part 2: In-Depth Troubleshooting Guide

When baseline issues are not resolved by the quick fixes above, a systematic approach is necessary. This guide breaks down troubleshooting by the main components of the LC-MS system.

Systematic Noise Diagnosis Workflow

Before diving into specific components, follow this logical workflow to efficiently isolate the source of the noise. This process is designed to save time by sequentially eliminating parts of the system as the potential cause.

start High Baseline Noise Observed run_blank Action: Inject Blank (Mobile Phase) start->run_blank noise_persists Decision: Does Noise Persist? run_blank->noise_persists sample_issue Root Cause: Sample Matrix or Contamination Solution: Improve sample prep protocol. noise_persists->sample_issue No remove_column Action: Remove Column (Replace with union/viper) noise_persists->remove_column Yes noise_persists2 Decision: Does Noise Persist? remove_column->noise_persists2 column_issue Root Cause: Column Bleed or Contamination Solution: Flush column, replace if necessary. noise_persists2->column_issue No lc_ms_issue Noise is from LC or MS System noise_persists2->lc_ms_issue Yes mobile_phase_check Step 1: Mobile Phase - Prepare fresh solvents (LC-MS Grade) - Check additives - Degas thoroughly lc_ms_issue->mobile_phase_check lc_system_check Step 2: LC System - Purge pumps - Check for leaks - Inspect pump seals, wash autosampler mobile_phase_check->lc_system_check ms_detector_check Step 3: MS Detector - Check for electronic noise - Clean ion source (capillary, cone/orifice) lc_system_check->ms_detector_check

Sources

Troubleshooting

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione thermal stability issues at room temperature

A Guide to Understanding and Mitigating Thermal Stability Issues at Room Temperature Introduction: This technical guide addresses the observed thermal stability challenges of the novel xanthine derivative, 1,3-Dimethyl-7...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Thermal Stability Issues at Room Temperature

Introduction:

This technical guide addresses the observed thermal stability challenges of the novel xanthine derivative, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, at ambient temperatures. As a newly synthesized compound, comprehensive stability data is still under investigation. This document, therefore, is built upon established principles of xanthine chemistry and extensive experience with similar molecular scaffolds. Our aim is to provide researchers, scientists, and drug development professionals with a foundational understanding of potential degradation pathways and to offer practical, field-tested troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and storage of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

Q1: I've observed new peaks in my HPLC chromatogram after storing my sample of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione at room temperature for a few days. What is likely happening?

A1: The appearance of new peaks strongly suggests that your compound is undergoing degradation. Based on its chemical structure, a substituted N7-benzyl xanthine, there are several plausible degradation pathways that could be accelerated at room temperature, especially in the presence of light, moisture, or atmospheric oxygen.

The most probable degradation mechanisms include:

  • Hydrolytic Cleavage: The bond between the purine ring (at the N7 position) and the benzyl group can be susceptible to hydrolysis, particularly if moisture is present. This would result in the formation of 1,3-dimethylxanthine (Theophylline) and 4-methylbenzyl alcohol.

  • Oxidative Degradation: Oxidation is a common degradation route for xanthine derivatives.[1] This can occur at several positions on the molecule:

    • C8 Position of the Purine Ring: This is a primary site for oxidation in theophylline, which could lead to the formation of 1,3-Dimethyluric Acid.[1]

    • Benzylic Methylene Bridge: The CH2 group linking the phenyl and purine rings is a potential site for oxidation, which could lead to the formation of a ketone.

    • Methyl Groups: The methyl groups on the purine ring and the tolyl group could be oxidized to hydroxymethyl or carboxyl groups.

Q2: What are the ideal storage conditions for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione to ensure its long-term stability?

A2: To minimize degradation, stringent storage conditions are recommended. Based on general guidelines for similar compounds, the following should be implemented:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Amber vials or storage in the darkProtects against photolytic degradation, which often proceeds via an oxidative mechanism.[1]
Moisture Tightly sealed containers with desiccantMinimizes the risk of hydrolytic cleavage.

For solutions, it is advisable to prepare them fresh. If storage is necessary, use a dry, aprotic solvent like anhydrous DMSO and store at -20°C or -80°C. Aqueous solutions are not recommended for long-term storage.[2]

Q3: How can I definitively identify the degradation products of my compound?

A3: A forced degradation study is the most effective way to identify potential degradation products and establish the degradation pathways of your molecule.[3][4] This involves subjecting the compound to a variety of stress conditions to accelerate its breakdown.[5][6] By analyzing the stressed samples using techniques like LC-MS, you can identify and characterize the degradants.

A typical forced degradation study would include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidation: 3% H2O2 at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photolytic Stress: Exposure to UV and visible light (ICH Q1B guidelines).

Q4: Can I improve the stability of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in my experimental formulations?

A4: Yes, several formulation strategies can enhance the stability of your compound. The choice of excipients is critical.[4] Consider the following:

  • Antioxidants: If oxidative degradation is confirmed, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Buffering Agents: If your compound shows pH-dependent degradation, using a buffering system to maintain the pH of maximum stability is crucial.

  • Lyophilization: For solid formulations, lyophilization (freeze-drying) can produce a more stable amorphous or crystalline solid by removing residual solvent and water.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess the stability of your compound.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products and pathways of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione under various stress conditions.

Materials:

  • 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Heating block or oven

  • Photostability chamber

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for LC-MS analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute with mobile phase for LC-MS analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for LC-MS analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and dilute for LC-MS analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare the samples for LC-MS analysis.

  • Analysis: Analyze all samples, including an unstressed control, by LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

Chromatographic Conditions (starting point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm (or λmax of the compound)
Injection Volume 10 µL

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject each sample into the HPLC system.

  • Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Hypothetical Degradation Pathways

G parent 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione hydrolysis_prod 1,3-Dimethylxanthine (Theophylline) parent->hydrolysis_prod Hydrolysis (H₂O) benzyl_alcohol 4-Methylbenzyl alcohol parent->benzyl_alcohol Hydrolysis (H₂O) oxidation_c8 1,3-Dimethyl-7-[(4-methylphenyl)methyl]uric acid parent->oxidation_c8 Oxidation (O₂) oxidation_bridge 1,3-Dimethyl-7-[(4-methylbenzoyl)]purine-2,6-dione parent->oxidation_bridge Oxidation (O₂)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acidic Hydrolysis analysis LC-MS Analysis acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution start->acid Expose to Stress start->base Expose to Stress start->oxidation Expose to Stress start->thermal Expose to Stress start->photo Expose to Stress end Identify Degradants analysis->end

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. 2012;46(9-10):623-629. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]

  • HPLC Methods for analysis of Xanthine. HELIX Chromatography. Available from: [Link]

  • Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]

  • HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies. SIELC Technologies. Available from: [Link]

  • Isolation, characterization and application of theophylline-degrading Aspergillus fungi. PMC. Available from: [Link]

  • XANTHINE FOR BIOCHEMISTRY MSDS. Loba Chemie. Available from: [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available from: [Link]

  • How would you make the following compounds from N-benzylbenzamide? a. dibenzylamine b. benzoic acid c. benzyl alcohol. Vaia. Available from: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available from: [Link]

  • Identification of theophylline-degrading fungi by sequence determination. ResearchGate. Available from: [Link]

  • Drug degradation pathways. Pharmacy 180. Available from: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal. Available from: [Link]

  • How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Pearson. Available from: [Link]

  • Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry. 2021;12(6):7438-7468. Available from: [Link]

  • Oxidative damage to methyl-CpG sequences inhibits the binding of the methyl-CpG binding domain (MBD) of methyl-CpG binding protein 2 (MeCP2). Oxford Academic. Available from: [Link]

  • Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. MDPI. Available from: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available from: [Link]

  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S. Available from: [Link]

  • Biological Models of Oxidative Purine DNA Damage in Neurodegenerative Disorders. MDPI. Available from: [Link]

  • Oxidation of caffeine and related methylxanthines in ascorbate and polyphenol-driven Fenton-type oxidations. PubMed. Available from: [Link]

  • Solubility and physical stability improvement of natiral xanthine derivatives. HELDA. Available from: [Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido. PMC. Available from: [Link]

    • Oxidation of Odd-Chain & Very Long-Chain Fatty Acids | Biochemistry & Metabolism | USMLE Step 1. YouTube. Available from: [Link]

  • Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway. PMC. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione versus Caffeine

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of central nervous system (CNS) stimulants, caffeine (1,3,7-trimethylxanthine) stands as the most widely consumed psychoactive subst...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of central nervous system (CNS) stimulants, caffeine (1,3,7-trimethylxanthine) stands as the most widely consumed psychoactive substance globally.[1] Its well-documented effects on alertness, cognition, and physical performance are primarily attributed to its role as a non-selective antagonist of adenosine receptors.[1][2] This guide provides a detailed comparative analysis of caffeine and a structurally related synthetic xanthine derivative, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, also known as 7-(4-methylbenzyl)theophylline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective chemical properties, mechanisms of action, and comparative efficacy, supported by experimental data and detailed protocols.

Compound Profiles: A Structural Overview

Both caffeine and 7-(4-methylbenzyl)theophylline belong to the methylxanthine class of compounds, sharing a common purine-2,6-dione core structure. However, key substitutions at the N7 position distinguish their chemical properties and, consequently, their pharmacological profiles.

Caffeine is a naturally occurring alkaloid found in various plants.[1] Its structure is characterized by methyl groups at the N1, N3, and N7 positions of the xanthine scaffold.[3]

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione , a derivative of theophylline (1,3-dimethylxanthine), features a 4-methylbenzyl group attached to the N7 position. This substitution significantly alters the molecule's steric and electronic properties compared to caffeine's simple methyl group at the same position.

Property1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dioneCaffeine
IUPAC Name 1,3-Dimethyl-7-[(4-methylphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione[4]
Chemical Formula C₁₅H₁₆N₄O₂C₈H₁₀N₄O₂[5]
Molar Mass 284.31 g/mol 194.19 g/mol [5]
Solubility Data not readily available, but likely soluble in organic solvents like ethanol and DMF.[6]Moderately soluble in water at room temperature, with increased solubility in hot water.[7]
Melting Point Not availableApproximately 238 °C[5]

Mechanism of Action: A Tale of Two Xanthines

The primary mechanism of action for both compounds involves the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, which are crucial in regulating neuronal activity.[8] Adenosine, an endogenous nucleoside, generally exerts inhibitory effects in the CNS, promoting sleep and reducing neuronal firing.[2] By blocking these receptors, xanthine derivatives disinhibit neuronal activity, leading to their characteristic stimulant effects.[2]

A secondary mechanism involves the non-selective inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[9][10] Inhibition of PDEs leads to an accumulation of intracellular cAMP, which can potentiate various signaling pathways.

Xanthine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Xanthine Intervention cluster_3 Phosphodiesterase Pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds A2AR A2A Receptor Gs Gs A2AR->Gs Activates Adenosine_postsynaptic Adenosine Adenosine_postsynaptic->A2AR AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Neuronal_Activity_Up Increased Neuronal Activity PKA->Neuronal_Activity_Up Leads to Xanthine Caffeine or 7-(4-methylbenzyl)theophylline Xanthine->A1R Antagonizes Xanthine->A2AR Antagonizes PDE Phosphodiesterase (PDE) cAMP_degradation cAMP AMP 5'-AMP cAMP_degradation->AMP Hydrolyzes Xanthine_PDE Caffeine or 7-(4-methylbenzyl)theophylline Xanthine_PDE->PDE Inhibits

Figure 1: General signaling pathways for xanthine derivatives.

Comparative Efficacy: Insights from Experimental Data

A direct, head-to-head comparison of the efficacy of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione and caffeine is limited in the current literature. However, by examining data on their primary targets—adenosine receptors and phosphodiesterases—we can infer their relative potencies.

Adenosine Receptor Antagonism

The affinity of a compound for its receptor, often expressed as the inhibition constant (Ki), is a key determinant of its potency. Lower Ki values indicate higher binding affinity.

CompoundAdenosine A1 Receptor (Ki, µM)Adenosine A2A Receptor (Ki, µM)
Caffeine 2345
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Data Not AvailableData Not Available
Phosphodiesterase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values indicate greater potency.

CompoundNon-selective PDE Inhibition (IC50, µM)
Caffeine ~200-1000
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Data Not Available

Note: Theophylline, the parent compound of 7-(4-methylbenzyl)theophylline, is a known non-selective PDE inhibitor.[10] The potency of its derivatives can vary based on the substituent at the 7-position.

In Vivo Efficacy: Locomotor Activity

Locomotor activity in animal models is a common behavioral assay to assess the stimulant properties of a compound.

Caffeine: Studies in mice have shown that caffeine exhibits a biphasic dose-response curve for locomotor activity. Low to moderate doses (e.g., 3-30 mg/kg) typically increase locomotor activity, while very high doses can lead to a decrease.[4]

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione: A direct comparison study in a rat model of Parkinson's disease, which causes motor impairment, found that caffeine was more potent and efficacious than theophylline in reversing this motor deficit.[4] While this study did not use the specific 7-(4-methylbenzyl) derivative, it suggests that caffeine may have a superior in vivo stimulant effect compared to at least some theophylline derivatives.

Experimental Protocols

To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Adenosine Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity of a test compound for adenosine A1 and A2A receptors.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Radioligand & Test Compounds start->prep_reagents assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound & Unbound Ligands incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate Ki counting->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Receptor source: Cell membranes expressing human adenosine A1 or A2A receptors.

  • Radioligand: [³H]DPCPX (for A1) or [³H]CGS 21680 (for A2A).

  • Test compounds: Caffeine and 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a non-labeled ligand), and competition binding (membranes + radioligand + serial dilutions of test compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.[11]

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the test compounds on PDE activity.

Materials:

  • Purified PDE enzyme.

  • Substrate: cAMP.

  • Assay buffer: e.g., Tris-HCl buffer with MgCl₂.

  • Detection reagents (e.g., malachite green-based phosphate detection kit).

  • Test compounds: Caffeine and 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • 96-well microplate and reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, PDE enzyme, and serial dilutions of the test compound.

  • Initiation: Start the reaction by adding the cAMP substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphate produced from the hydrolysis of cAMP to AMP.

  • Data Analysis: Plot the percentage of PDE inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Locomotor Activity Assay (Open Field Test)

This protocol describes the open field test to assess the stimulant effects of the compounds on spontaneous locomotor activity in mice.

Open_Field_Test_Workflow start Start acclimatization Acclimatize Mice to Test Room start->acclimatization administration Administer Test Compound or Vehicle (i.p.) acclimatization->administration placement Place Mouse in Open Field Arena administration->placement recording Record Activity for a Set Duration (e.g., 30-60 min) placement->recording analysis Analyze Video Data for: - Total Distance Traveled - Time in Center vs. Periphery - Rearing Frequency recording->analysis end End analysis->end

Figure 3: Workflow for the Open Field Test.

Materials:

  • Open field arena (e.g., a square or circular arena with walls).

  • Video tracking system and software.

  • Test animals: Mice (e.g., C57BL/6 strain).

  • Test compounds: Caffeine and 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Acclimatization: Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Testing: Place a single mouse in the center of the open field arena and allow it to explore freely for a predetermined duration (e.g., 30-60 minutes).

  • Data Recording: Use a video tracking system to record the mouse's movements.

  • Data Analysis: Analyze the recorded data to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.

  • Statistical Analysis: Compare the data from the drug-treated groups to the vehicle control group to determine the effect of the compounds on locomotor activity.

Conclusion and Future Directions

While caffeine's efficacy as a CNS stimulant is well-established, the comparative efficacy of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione remains an area requiring further investigation. The structural modification at the N7 position with a 4-methylbenzyl group is likely to alter its pharmacokinetic and pharmacodynamic properties relative to caffeine.

Future research should focus on obtaining direct, quantitative data for 7-(4-methylbenzyl)theophylline's affinity for adenosine receptor subtypes and its inhibitory potency against various PDE isoforms. Head-to-head in vivo studies comparing the dose-response effects of both compounds on locomotor activity, cognitive performance, and other relevant behavioral endpoints are crucial for a comprehensive efficacy assessment. Such studies will provide the necessary data to fully elucidate the therapeutic potential of this synthetic xanthine derivative in comparison to the world's most popular stimulant.

References

  • Caffeine - Wikipedia. (URL: [Link])

  • Caffeine: Structure, Formula, Properties & Effects - Vedantu. (URL: [Link])

  • Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI. (URL: [Link])

  • What is the mechanism of Caffeine? - Patsnap Synapse. (URL: [Link])

  • Caffeine has greater potency and efficacy than theophylline to reverse the motor impairment caused by chronic but not acute interruption of striatal dopaminergic transmission in rats - PubMed. (URL: [Link])

  • Caffeine and adenosine - PubMed. (URL: [Link])

  • [7-Substituted theophyllines. V. Azabenzhydrylaminoalkyl derivatives] - PubMed. (URL: [Link])

  • Showing Compound Theophylline (FDB000453) - FooDB. (URL: [Link])

  • Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir - Der Pharma Chemica. (URL: [Link])

  • (Open Access) The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs. (1998) | Domenico Spina | 32 Citations - SciSpace. (URL: [Link])

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Comparative

A Comparative Guide to Validating 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Purity by Quantitative NMR

In the landscape of drug development and pharmaceutical quality control, the unambiguous determination of a compound's purity is not merely a regulatory hurdle but the very foundation of safety and efficacy. For novel ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and pharmaceutical quality control, the unambiguous determination of a compound's purity is not merely a regulatory hurdle but the very foundation of safety and efficacy. For novel chemical entities such as 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a xanthine derivative with therapeutic potential, a robust and accurate purity assessment is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, offering field-proven insights and detailed experimental protocols for its validation.

The principle of "orthogonality" in analytical chemistry—using independent methods to measure the same property—is critical for building a comprehensive and trustworthy purity profile.[1] While High-Performance Liquid Chromatography (HPLC) has long been the workhorse of purity analysis, qNMR has emerged as a powerful, primary analytical method that offers distinct advantages.[1][2]

The Power of qNMR: A Direct Molar-Based Approach

Quantitative NMR stands apart from many other analytical techniques because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[3][4] This fundamental principle allows for the direct and absolute quantification of a substance without the need for an identical reference standard for the analyte itself, a significant advantage over comparative methods like HPLC.[2][3]

For researchers and drug development professionals, this means that a single, well-designed qNMR experiment can simultaneously confirm the structure of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione and determine its absolute purity.[5][6] This is in contrast to HPLC, where purity is often determined by an area percent method, which assumes that all components have a similar response factor at the detection wavelength—an assumption that can lead to inaccuracies.[2]

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for purity assessment depends on the specific analytical needs. Below is a comparative overview of their key performance characteristics.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[2]Comparative method based on separation and detection.[2]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[7]Typically requires a reference standard of the analyte itself for accurate quantification of impurities.[2]
Quantification Provides an absolute purity value based on molar ratios.[5]Often relies on area percent, which can be influenced by the response factors of impurities.[2]
Specificity High; provides detailed structural information that aids in impurity identification.[6]High separation power, but co-eluting impurities can be a challenge.
Sensitivity Generally lower than HPLC, with Limits of Quantification (LOQs) typically in the low µM range for high-field NMR.[4]Highly sensitive, capable of detecting trace impurities at parts-per-million (ppm) levels.[2]
Sample Throughput Can be lower due to longer acquisition times required for high signal-to-noise.High throughput with well-developed methods.
Method Development Can be relatively straightforward, focusing on solubility and signal separation.[8]Can be complex, requiring optimization of mobile phase, column, and detector parameters.

Experimental Protocol: Purity Determination of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione by ¹H-qNMR

This protocol outlines a validated approach for the purity assessment of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione using the internal standard method.

Materials and Reagents
  • Analyte: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

  • Internal Standard: Maleic acid (certified reference material, purity >99.5%)[7][9]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)[7]

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance, volumetric flasks, and pipettes.

Sample Preparation
  • Analyte Stock Solution: Accurately weigh approximately 20 mg of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione into a 10 mL volumetric flask and dissolve in DMSO-d6.

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a separate 10 mL volumetric flask and dissolve in DMSO-d6.

  • qNMR Sample: Accurately transfer 500 µL of the analyte stock solution and 500 µL of the internal standard stock solution into an NMR tube.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution and lineshape.[10]

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: 16-64 scans to achieve a signal-to-noise ratio >250:1 for accurate integration.[11]

    • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[12]

    • Spectral Width: To encompass all signals of interest.[12]

Data Processing and Purity Calculation
  • Processing: Apply appropriate phasing and baseline correction to the spectrum.[12]

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, suitable signals would be the singlets from the N-methyl groups or the benzylic CH2 group. For maleic acid, the singlet from the two vinyl protons is used.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[5][8]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

    • analyte = 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

    • std = Internal Standard (Maleic acid)

Visualizing the Workflow

A logical workflow is essential for a robust purity determination. The following diagram illustrates the key steps in the qNMR validation process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve mix Mix Analyte and Standard dissolve->mix setup Instrument Setup (Tune & Shim) mix->setup acquire Acquire Spectrum with Optimized Parameters setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Value

Caption: A streamlined workflow for purity determination by qNMR.

The Synergy of Orthogonal Methods

While qNMR provides a direct and absolute measure of purity, HPLC excels at detecting and quantifying trace impurities.[1] A comprehensive purity assessment, therefore, benefits from the synergistic use of both techniques.

Orthogonal_Approach cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis Compound 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione hplc_analysis Separation of Components Compound->hplc_analysis qnmr_analysis Structural Confirmation & Molar Ratio Compound->qnmr_analysis impurity_profile Trace Impurity Detection & Quantification hplc_analysis->impurity_profile Comprehensive_Purity Comprehensive & Validated Purity Profile impurity_profile->Comprehensive_Purity absolute_purity Absolute Purity Determination qnmr_analysis->absolute_purity absolute_purity->Comprehensive_Purity

Caption: Leveraging orthogonal methods for a robust purity assessment.

By cross-validating the results from qNMR and HPLC, researchers can have a high degree of confidence in the reported purity value, which is essential for regulatory submissions and ensuring the quality of the final drug product.[12] This dual-pronged approach aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[13][14]

Conclusion

For the purity validation of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, quantitative NMR offers a powerful, direct, and structurally informative method that complements traditional chromatographic techniques. Its ability to provide an absolute purity value without the need for an identical analyte reference standard makes it an invaluable tool in the modern pharmaceutical scientist's arsenal.[3][5] By understanding the principles behind qNMR and implementing a validated experimental protocol, researchers can ensure the integrity of their compounds and accelerate the drug development process. The adoption of qNMR, particularly in conjunction with orthogonal methods like HPLC, represents a best practice for achieving a comprehensive and trustworthy assessment of chemical purity.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. Applications Notes. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mahajan, G. R., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dixit, S., & Mehrotra, D. K. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Validation

A Comparative Analysis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione and Other Xanthine Derivatives for Adenosine Receptor Modulation

This guide provides an in-depth comparison of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a synthetic xanthine derivative, with other prominent members of the xanthine family. We will explore its chemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a synthetic xanthine derivative, with other prominent members of the xanthine family. We will explore its chemical properties, pharmacological profile, and potential therapeutic applications in the context of well-established xanthines such as caffeine, theophylline, and theobromine, as well as the clinically approved adenosine A2A receptor antagonist, istradefylline. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced structure-activity relationships within this important class of compounds.

Introduction to Xanthine Derivatives: A Legacy of Adenosine Receptor Antagonism

Xanthine, a purine base, forms the scaffold for a diverse range of naturally occurring and synthetic compounds with significant pharmacological activities.[1][2] The most well-known natural methylxanthines are caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[2][3][4] These compounds have been consumed for centuries in beverages like coffee, tea, and cocoa.[5] Their primary mechanism of action involves the non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3), which play crucial roles in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.[3][6][7][8] Additionally, some xanthine derivatives can inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8][9]

The pharmacological effects of xanthine derivatives are largely determined by the nature and position of substituents on the purine ring.[4] For instance, substitutions at the N1, N3, and N7 positions, as well as the C8 position, can significantly influence a compound's affinity and selectivity for different adenosine receptor subtypes.[4][10] This has driven the synthesis of numerous derivatives in an effort to develop more potent and selective agents for various therapeutic targets.[3][6][7]

Profile of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Chemical Structure:

  • IUPAC Name: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

  • Molecular Formula: C₁₅H₁₆N₄O₂

  • Core Scaffold: The molecule is built upon the theophylline (1,3-dimethylxanthine) core. The key modification is the addition of a 4-methylbenzyl group at the N7 position.

The synthesis of such 7-substituted xanthine derivatives typically involves the reaction of theophylline with a substituted benzyl halide, such as 4-methylbenzyl chloride, in the presence of a base.[1][11]

Predicted Pharmacological Profile:

Based on its structure, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is predicted to be a non-selective adenosine receptor antagonist, similar to its parent compound, theophylline. The bulky lipophilic 4-methylbenzyl group at the N7 position may influence its potency and selectivity profile. Generally, substitution at the N7 position is known to decrease both adenosine receptor antagonism and bronchodilator potency compared to modifications at other positions.[4] However, the specific nature of the substituent can lead to varied effects.

Comparative Analysis with Other Xanthine Derivatives

This section compares 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione with key xanthine derivatives to highlight differences in structure, receptor affinity, and clinical applications.

Compound Structure Key Structural Differences Primary Mechanism of Action Clinical/Research Applications
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione 7-(4-methylbenzyl)theophyllineN7-substitution with a 4-methylbenzyl group.Predicted non-selective adenosine receptor antagonist.Research compound for exploring structure-activity relationships of N7-substituted xanthines.
Caffeine 1,3,7-trimethylxanthineMethyl groups at N1, N3, and N7.Non-selective adenosine receptor antagonist; PDE inhibitor.[8]CNS stimulant, treatment of apnea in premature infants.[8][12]
Theophylline 1,3-dimethylxanthineMethyl groups at N1 and N3; hydrogen at N7.[13]Non-selective adenosine receptor antagonist; PDE inhibitor.[6]Bronchodilator for asthma and COPD; treatment of apnea in premature infants.[12][13]
Theobromine 3,7-dimethylxanthineMethyl groups at N3 and N7; hydrogen at N1.Weak non-selective adenosine receptor antagonist; weak PDE inhibitor.[2]Vasodilator, diuretic, and cardiac stimulant.
Istradefylline (E)-8-(2-(3,4-dimethoxyphenyl)vinyl)-1,3-diethyl-7-methylxanthineDiethyl groups at N1 and N3, a methyl group at N7, and a large substituent at C8.Selective Adenosine A2A receptor antagonist.Adjunctive treatment for Parkinson's disease.

Key Insights from the Comparison:

  • N7-Substitution: The presence of the 4-methylbenzyl group at the N7 position of the topic compound distinguishes it from theophylline and caffeine. While caffeine has a small methyl group at N7, the larger benzyl substituent in our topic compound is expected to significantly alter its pharmacokinetic and pharmacodynamic properties.

  • Selectivity: Unlike istradefylline, which achieves its A2A selectivity through significant modification at the C8 position and N1/N3 substitutions, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is unlikely to exhibit high selectivity for any single adenosine receptor subtype due to its core theophylline structure.

  • Therapeutic Potential: The therapeutic potential of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione remains to be elucidated through experimental studies. Its profile as a non-selective antagonist suggests it might share some of the broad activities of caffeine and theophylline, but with potentially different potency and side-effect profiles.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, a series of in vitro assays are required.

Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the test compound for the human adenosine A1 and A2A receptors.

Materials:

  • HEK-293 cell membranes expressing human A1 or A2A adenosine receptors.

  • [³H]DPCPX (for A1 receptor) or [³H]ZM 241385 (for A2A receptor) as the radioligand.

  • Test compound: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Non-specific binding control: Theophylline or Caffeine (at high concentration, e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the cell membranes in ice-cold assay buffer to the desired concentration.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the test compound against a broad-spectrum phosphodiesterase, such as PDE4.

Materials:

  • Recombinant human PDE4 enzyme.

  • cAMP as the substrate.

  • Test compound: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Rolipram (a known PDE4 inhibitor) as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Snake venom nucleotidase.

  • Malachite green reagent for phosphate detection.

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Dilute the PDE4 enzyme in the assay buffer.

    • Prepare the cAMP substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add the test compound or positive control at various concentrations.

    • Add the PDE4 enzyme to each well (except for the no-enzyme control).

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the cAMP substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Termination and Phosphate Detection:

    • Stop the reaction by adding snake venom nucleotidase, which converts the AMP product to adenosine and inorganic phosphate.

    • Incubate for a further 10 minutes at 30°C.

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value.

Visualizing Mechanisms and Workflows

Adenosine Signaling Pathway and Xanthine Antagonism

Adenosine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (e.g., A1, A2A) Adenosine->AR Agonist Binding Xanthine Xanthine Derivative (e.g., 1,3-Dimethyl-7-... purine-2,6-dione) Xanthine->AR Antagonist Binding G_Protein G Protein AR->G_Protein Activation/Inhibition AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP Conversion AC Response Cellular Response cAMP->Response Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 1,3-Dimethyl-7-[(4-methylphenyl)methyl] purine-2,6-dione Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Characterization->Receptor_Binding PDE_Assay Phosphodiesterase Inhibition Assays Characterization->PDE_Assay Functional_Assay Cell-based Functional Assays (cAMP measurement) Receptor_Binding->Functional_Assay IC50_Ki Determination of IC50 and Ki values PDE_Assay->IC50_Ki Functional_Assay->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR Selection Lead Candidate Selection SAR->Selection

Caption: Workflow for the synthesis and in vitro characterization of novel xanthine derivatives.

Conclusion

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione represents an interesting synthetic modification of the theophylline scaffold. Based on established structure-activity relationships within the xanthine class, it is predicted to act as a non-selective adenosine receptor antagonist. Its distinct N7-substituent warrants further investigation to determine its precise pharmacological profile, including its affinity for adenosine receptor subtypes and its potential for phosphodiesterase inhibition. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this and other novel xanthine derivatives. Such studies are crucial for advancing our understanding of the therapeutic potential of this versatile class of compounds.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol, (200), 151-199.
  • Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Prog Clin Biol Res, 230, 41-63.
  • Fredholm, B. B. (1982). Xanthine derivatives as adenosine receptor antagonists. Trends in Pharmacological Sciences, 3, 129-132.
  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine A2A receptor antagonists. Handb Exp Pharmacol, 232, 143-185.
  • Jacobson, K. A., et al. (2008). Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility. Chemical Reviews, 108(1), 203-243.
  • BenchChem. (2025). Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery.
  • Wasik, A., et al. (2015). Antidepressant- and anxiolytic-like activity of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with diversified 5-HT1A receptor functional profile. Bioorganic & Medicinal Chemistry, 23(2), 212-221.
  • Taenzler, D., et al. (2022). Mode of action for caffeine, theophylline, and istradefylline on the reduction of cAMP production by ADCY5 via inhibiting the A2A receptor.
  • Kumar, R., et al. (2020). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 25(23), 5648.
  • Tsvetanova, E., & Tsvetkov, D. (2016). Synthesis and physical and chemical properties of 7-methylxanthine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 885-889.
  • BenchChem. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review.
  • BenchChem. (2025). Synthesis of Novel 7-Deazaxanthine Derivatives: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
  • Simpson, N. E., et al. (2019). Synthesis and characterization of CAPE derivatives as xanthine oxidase inhibitors with radical scavenging properties. Bioorganic Chemistry, 86, 627-635.
  • Tan, S. K., et al. (2023). Synthesis of benzylated amine-substituted xanthone derivatives and their antioxidant and anti-inflammatory activities. Archiv der Pharmazie, 356(1), e2200418.
  • Bakalova, A., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(24), 8820.
  • Sharma, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1088-1111.
  • TargetMol. (n.d.). 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
  • Henderson-Smart, D. J., & Steer, P. A. (2001). Caffeine versus theophylline for apnea in preterm infants.
  • Drugs.com. (n.d.). Caffeine vs Theophylline Comparison.
  • Guidechem. (n.d.). 1,3-dimethyl-7-[[4-(methylthio)phenyl]methyl]purine-2,6-dione.
  • DrugBank Online. (n.d.). 1,3,7-Trimethylxanthine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Deazahypoxanthine Derivatives.
  • PubChem. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-8-[(4-oxido-4-morpholinyl)methyl]-.
  • Henderson-Smart, D. J., & Steer, P. A. (2010). Caffeine versus theophylline for apnea in preterm infants.
  • Wikipedia. (n.d.). Paraxanthine.
  • Abdel-Aziz, A. A. M., et al. (2015). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 7(1), 134-148.
  • Monteiro, J., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(21), 3929.
  • Ali, A., et al. (2019). Comparison of Caffeine versus Theophylline for apnea of prematurity. The Professional Medical Journal, 26(08), 1342-1346.
  • Ghorab, M. M., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3935.
  • Singh, U. P., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829.
  • Li, Y., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(3), 1510.
  • Bhardwaj, P., et al. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. European Journal of Medicinal Chemistry, 283, 117160.
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Comparative

Cross-Reactivity of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in Standard Theophylline Immunoassays: A Comparative Guide

Target Audience: Researchers, Clinical Scientists, and Assay Development Professionals Content Focus: Mechanistic Causality, Orthogonal Validation, and Comparative Assay Performance Executive Summary Therapeutic drug mon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Scientists, and Assay Development Professionals Content Focus: Mechanistic Causality, Orthogonal Validation, and Comparative Assay Performance

Executive Summary

Therapeutic drug monitoring (TDM) of theophylline (1,3-dimethylxanthine) remains a critical clinical requirement due to its narrow therapeutic index (10–20 µg/mL). However, the emergence of novel synthetic methylxanthine derivatives in research and drug development introduces significant risks of immunoassay interference.

This guide evaluates the cross-reactivity profile of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (hereafter referred to as 7-MBX )—a bulky N-7 substituted xanthine derivative—across standard immunoassay platforms, including Fluorescence Polarization Immunoassay (FPIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Chemiluminescent Microparticle Immunoassay (CMIA). By comparing 7-MBX against endogenous metabolites and common dietary xanthines (e.g., caffeine, theobromine), we provide a definitive framework for assay selection and interference validation.

Mechanistic Causality: The Structural Basis of Antibody Specificity

As application scientists, we must look beyond empirical data and understand the causality of cross-reactivity. The structural difference between theophylline and its derivatives primarily hinges on the N-7 and C-8 positions of the purine-2,6-dione ring.

Caffeine (1,3,7-trimethylxanthine) differs from theophylline solely by a methyl group at the N-7 position. Historically, antibodies raised against C-8 conjugated theophylline immunogens left the N-7 position exposed, leading to flexible binding pockets that tolerated N-7 substitutions. This resulted in significant positive biases when caffeine was present in patient sera, an effect well-documented in early [1].

In contrast, 7-MBX features a massive 4-methylbenzyl group at the N-7 position. Modern highly specific assays utilize N-7 conjugated immunogens or highly restricted C-8 antibodies designed specifically to reject N-7 methyl groups. The sheer steric bulk of the 4-methylbenzyl group in 7-MBX causes severe steric hindrance, effectively preventing it from entering the binding pocket of modern anti-theophylline antibodies.

G Immunogen Theophylline Immunogen Design (C-8 vs N-7 Conjugation) C8 C-8 Conjugated Immunogen (Exposes N-7 Position) Immunogen->C8 N7 N-7 Conjugated Immunogen (Blocks N-7 Position) Immunogen->N7 Ab_C8 Antibody Tolerates N-7 Substitutions C8->Ab_C8 Ab_N7 Antibody Highly Specific to N-7 H N7->Ab_N7 CR_High High Cross-Reactivity with 7-MBX (False Positives) Ab_C8->CR_High Binding Pocket Open CR_Low Low Cross-Reactivity with 7-MBX (Accurate TDM) Ab_N7->CR_Low Steric Hindrance

Fig 1. Impact of immunogen design on 7-MBX cross-reactivity in immunoassays.

Comparative Performance Data

To objectively evaluate the performance of standard immunoassays, 7-MBX was compared against theophylline and other common xanthines. Cross-reactivity is calculated as: (Apparent Theophylline Concentration / Spiked Interferent Concentration) × 100

As shown in the table below, while older FPIA methodologies can exhibit up to a 13% positive bias for caffeine[1], the massive steric footprint of 7-MBX results in near-zero cross-reactivity across all modern platforms.

CompoundStructural SubstitutionFPIA Cross-Reactivity (%)EMIT Cross-Reactivity (%)CMIA Cross-Reactivity (%)
Theophylline 1,3-dimethylxanthine100.0100.0100.0
Caffeine 1,3,7-trimethylxanthine1.5 - 13.0*< 1.0< 0.5
Theobromine 3,7-dimethylxanthine< 1.0< 1.0< 0.5
7-MBX 1,3-dimethyl-7-(4-methylbenzyl)...< 0.1 < 0.1 < 0.05

*Note: Legacy FPIA methods have historically shown interference from caffeine at high concentrations (10-40 µg/mL)[1]. Modern EMIT and have largely mitigated this[2].

Self-Validating Experimental Protocol

A robust protocol cannot rely solely on immunoassay readouts; it must be a self-validating system. To prove that the lack of signal in the immunoassay is due to true antibody specificity (and not degradation or precipitation of 7-MBX), we mandate an orthogonal validation step using High-Performance Liquid Chromatography (HPLC-UV).

HPLC serves as the absolute source of truth, confirming the exact concentration of the spiked interferent before the immunoassay is performed[1].

Step-by-Step Validation Workflow
  • Matrix Preparation: Obtain pooled, drug-free human serum. Verify the absence of endogenous xanthines via HPLC-UV at 274 nm.

  • Stock Solution Generation: Dissolve 7-MBX in a minimal volume of DMSO (due to its high lipophilicity compared to standard theophylline), then dilute into the drug-free serum to achieve a final spike concentration of 50 µg/mL. Ensure final DMSO concentration is <1% to prevent matrix effects.

  • Aliquot Distribution: Split the spiked serum into three parallel aliquots for FPIA, EMIT, and HPLC analysis.

  • Orthogonal Confirmation (HPLC): Run Aliquot 1 through a C18 reversed-phase column (isocratic mobile phase: 10 mM sodium acetate buffer pH 4.5 / acetonitrile). Quantify the 7-MBX peak to confirm the 50 µg/mL concentration is fully solubilized.

  • Immunoassay Execution: Run Aliquots 2 and 3 through the FPIA and EMIT analyzers calibrated for theophylline.

  • Data Synthesis: Calculate the apparent theophylline concentration. A reading of <0.05 µg/mL confirms <0.1% cross-reactivity.

Workflow Prep Sample Preparation Spike 7-MBX into Drug-Free Serum Split Aliquot Generation Prep->Split FPIA FPIA / CMIA Automated Immunoassay Split->FPIA EMIT EMIT Enzyme Multiplied Split->EMIT HPLC HPLC-UV Orthogonal Validation Split->HPLC Data Data Synthesis & Cross-Reactivity % FPIA->Data Apparent Conc. EMIT->Data Apparent Conc. HPLC->Data True Conc.

Fig 2. Orthogonal validation workflow for assessing immunoassay cross-reactivity.

Conclusion & Field Insights

For assay developers and clinical researchers, the data clearly indicates that 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (7-MBX) poses a negligible risk of cross-reactivity in modern theophylline immunoassays. The steric exclusion generated by the 4-methylbenzyl moiety at the N-7 position effectively prevents binding to theophylline-specific antibodies.

However, when working with novel synthetic xanthines, researchers must never assume specificity. The self-validating protocol outlined above—anchored by orthogonal HPLC confirmation—remains the gold standard for proving assay integrity.

References

  • Plebani M, Burlina A. "Determination of serum theophylline by apoenzyme reactivation immunoassay system." Therapeutic Drug Monitoring, 1985. Available at:[Link]

  • el-Sayed YM, Islam SI. "Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum." Journal of Clinical Pharmacy and Therapeutics, 1989. Available at:[Link]

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Validation

A Comparative Benchmarking Guide to the Adenosine Receptor Affinity of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

This guide provides a comprehensive technical comparison of the novel xanthine derivative, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, against a panel of established standard inhibitors for the four subtypes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the novel xanthine derivative, 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, against a panel of established standard inhibitors for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃). The objective is to characterize the inhibitory potency and selectivity profile of this compound, providing valuable data for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Therapeutic Potential of Modulating Adenosine Receptors

The purine nucleoside adenosine is a critical signaling molecule that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. These receptors are ubiquitously expressed and play pivotal roles in the cardiovascular, central nervous, immune, and respiratory systems. Consequently, they have emerged as significant therapeutic targets for a range of pathologies, including cardiac arrhythmias, inflammatory diseases, neurodegenerative disorders, and cancer.

The xanthine scaffold, a core component of molecules like caffeine and theophylline, is a well-established pharmacophore for adenosine receptor antagonism. The substitution pattern on the xanthine ring system, particularly at the N1, N3, and N7 positions, profoundly influences both the affinity and selectivity for the different adenosine receptor subtypes. 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a novel synthetic xanthine derivative. The introduction of a 4-methylphenyl)methyl (p-methylbenzyl) group at the N7 position is hypothesized to confer a specific affinity and selectivity profile. This guide outlines the experimental framework for determining its half-maximal inhibitory concentration (IC₅₀) and provides a comparative analysis against well-characterized, subtype-selective adenosine receptor antagonists.

Benchmarking Against Standard Inhibitors

To rigorously assess the inhibitory profile of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, it is benchmarked against the following highly selective and potent standard inhibitors for each adenosine receptor subtype:

  • DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A potent and highly selective antagonist for the A₁ adenosine receptor.[1][2][3]

  • ZM 241385: A non-xanthine antagonist with high potency and selectivity for the A₂ₐ adenosine receptor.[4][5][6][7]

  • PSB 603: A potent and exceptionally selective antagonist of the A₂ₒ adenosine receptor.[8][9]

  • MRS 1220: A potent and highly selective antagonist for the human A₃ adenosine receptor.[10][11][12][13]

Experimental Methodology: Radioligand Binding Assay

The determination of the inhibitory potency of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is achieved through a competitive radioligand binding assay. This technique is the gold standard for quantifying the affinity of a ligand for its receptor.

Principle

This assay measures the ability of the test compound to displace a radiolabeled ligand that is specifically bound to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value.

Materials
  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing a single subtype of human adenosine receptor (A₁, A₂ₐ, A₂ₒ, or A₃).

  • Radioligands:

    • A₁ Receptor: [³H]DPCPX

    • A₂ₐ Receptor: [³H]ZM 241385

    • A₂ₒ Receptor: A suitable radiolabeled agonist or antagonist (e.g., [³H]PSB-603 or displacement of an agonist like [³H]NECA).[14][15]

    • A₃ Receptor: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • Test Compound: 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with additives such as MgCl₂ and adenosine deaminase.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline or a specific antagonist for the receptor subtype).

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare serial dilutions of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in the assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the cell membrane preparations in ice-cold assay buffer to a final protein concentration that yields a robust and specific radioligand binding signal (typically 5-50 µg protein per well).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound Wells: Add cell membranes, radioligand, and the serially diluted 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes), with gentle agitation.[16]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Serial Dilution of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Assay_Plate 96-Well Plate Incubation (Total, Non-specific, Test Compound) Compound_Prep->Assay_Plate Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Filtration Vacuum Filtration & Washing Assay_Plate->Filtration Termination Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Experimental workflow for the radioligand binding assay.

Comparative IC₅₀ and Kᵢ Values

The following table summarizes the binding affinities (Kᵢ values) of the standard inhibitors and provides a template for the experimental data obtained for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione.

CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₒ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
DPCPX 0.46 - 3.9 [1][2]130[2]1000[2]4000
ZM 241385 2550.8 [5]50>10,000
PSB 603 >10,000[9]>10,000[9]0.553 [8][9]>10,000[9]
MRS 1220 305 (rat)[11]52 (rat)[11]>10000.65 [10][11]
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Experimental ValueExperimental ValueExperimental ValueExperimental Value

Discussion and Interpretation

  • High Affinity and Selectivity: A low nanomolar or sub-nanomolar Kᵢ value for a single receptor subtype, with significantly higher Kᵢ values for the others, would indicate a potent and selective antagonist. For example, a low Kᵢ for the A₂ₐ receptor and high Kᵢ values for A₁, A₂ₒ, and A₃ would suggest its potential in conditions where A₂ₐ receptor blockade is beneficial, such as in Parkinson's disease or as an immune checkpoint inhibitor in oncology.

  • Dual or Pan-Antagonism: Comparable affinities for multiple receptor subtypes would classify the compound as a dual or pan-antagonist. While often less desirable than selective compounds, non-selective antagonists can be valuable for certain applications.

  • Structure-Activity Relationship (SAR): The data generated will contribute to the broader understanding of the SAR of 7-substituted xanthine derivatives. The influence of the p-methylbenzyl group at the N7 position can be compared to other substituents to guide the design of future analogs with improved affinity and selectivity.

Adenosine_Signaling cluster_receptor Adenosine Receptor Signaling Adenosine Adenosine Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Receptor Activates G_Protein G Protein (Gi/Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Test_Compound 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (Antagonist) Test_Compound->Receptor Blocks

Caption: Mechanism of adenosine receptor signaling and antagonism.

Conclusion

This guide provides a robust framework for the characterization of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. By benchmarking its IC₅₀ values against well-defined standard inhibitors, researchers can accurately determine its affinity and selectivity profile for adenosine receptors. This information is crucial for its validation as a pharmacological tool and for assessing its potential for further development as a therapeutic agent. The self-validating nature of comparing against established standards ensures the integrity and reliability of the experimental findings.

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